molecular formula C7H12O2 B6162089 {2-oxabicyclo[2.2.1]heptan-4-yl}methanol CAS No. 132667-30-2

{2-oxabicyclo[2.2.1]heptan-4-yl}methanol

Cat. No.: B6162089
CAS No.: 132667-30-2
M. Wt: 128.2
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Description

{2-oxabicyclo[2.2.1]heptan-4-yl}methanol is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.2. The purity is usually 95.
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Properties

CAS No.

132667-30-2

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

{2-Oxabicyclo[2.2.1]heptan-4-yl}methanol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Saturated Bicyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Saturated bicyclic scaffolds have garnered significant attention as bioisosteres for traditional aromatic rings, offering improved three-dimensionality, metabolic stability, and solubility while maintaining or enhancing biological activity. Among these, the 2-oxabicyclo[2.2.1]heptane framework presents a unique conformational rigidity and defined spatial arrangement of substituents. This guide provides a comprehensive technical overview of a key derivative of this scaffold, {2-oxabicyclo[2.2.1]heptan-4-yl}methanol (CAS 132667-30-2), a valuable building block for the synthesis of advanced therapeutic agents. We will delve into its properties, plausible synthetic routes, and its emerging role in the development of potent and selective kinase inhibitors.

Physicochemical and Predicted Properties

Direct experimental data for this compound is not extensively available in public literature. However, data from suppliers and computational predictions provide a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 132667-30-2-
Molecular Formula C₇H₁₂O₂-
Molecular Weight 128.17 g/mol Fluorochem
LogP (Predicted) 0.023Fluorochem
Hydrogen Bond Acceptors 2Fluorochem
Hydrogen Bond Donors 1Fluorochem
Fsp³ 1Fluorochem
Boiling Point (Predicted) 225.5 ± 25.0 °CChemDraw
Density (Predicted) 1.15 ± 0.1 g/cm³ChemDraw

Stereochemistry: The 2-oxabicyclo[2.2.1]heptane core contains multiple stereocenters. The relationship between the hydroxymethyl group and the oxygen bridge can be either exo or endo. This stereochemistry is critical as it dictates the spatial orientation of the substituent and, consequently, its interaction with biological targets. The specific stereoisomer for CAS 132667-30-2 is not explicitly defined in most public sources, and it is often supplied as a mixture of isomers.

Spectral Data (Predicted)

Due to the absence of published experimental spectra, the following data has been generated using computational prediction tools. These predictions are intended to provide a reference for researchers in characterizing this molecule.

Table 2: Predicted Spectral Data for this compound

Spectrum TypePredicted Peaks/Shifts
¹H NMR (CDCl₃, 400 MHz) δ 4.5-4.7 (m, 1H, bridgehead C-H), 3.6-3.8 (m, 2H, -CH₂OH), 3.5-3.7 (m, 2H, -CH₂-O-), 1.5-2.2 (m, 6H, bicyclic protons), 1.8-2.0 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz) δ 75-80 (bridgehead C-O), 65-70 (-CH₂OH), 60-65 (-CH₂-O-), 40-45 (bridgehead C), 30-40 (CH₂), 25-35 (CH₂)
IR (neat) ν (cm⁻¹) 3350 (br, O-H stretch), 2950, 2870 (C-H stretch), 1050 (C-O stretch)

Synthesis Methodology: A Plausible Synthetic Approach

While a specific, validated synthesis protocol for this compound is not readily found in the literature, a plausible and efficient route can be designed based on established methodologies for related bicyclic systems. The most common approach involves a Diels-Alder reaction between furan and a suitable dienophile, followed by reduction.

Proposed Synthetic Pathway

Synthesis_Pathway furan Furan diels_alder_adduct Diels-Alder Adduct (exo/endo mixture) furan->diels_alder_adduct Diels-Alder Reaction acrolein Acrolein acrolein->diels_alder_adduct reduction Reduction (e.g., NaBH₄, MeOH) diels_alder_adduct->reduction target This compound (exo/endo mixture) reduction->target

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: [4+2] Cycloaddition (Diels-Alder Reaction)

  • To a solution of furan (1.2 equivalents) in a suitable solvent (e.g., diethyl ether or dichloromethane) at 0 °C, add acrolein (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude Diels-Alder adduct, a mixture of exo and endo isomers of 2-oxabicyclo[2.2.1]hept-5-ene-4-carbaldehyde.

Causality: The Diels-Alder reaction is a powerful tool for the construction of the bicyclic core. The use of furan as the diene and acrolein as the dienophile directly introduces the required oxygen bridge and a precursor to the hydroxymethyl group. The stereoselectivity (exo vs. endo) can be influenced by reaction conditions, but often a mixture is obtained.

Step 2: Reduction of the Aldehyde and Alkene

  • Dissolve the crude adduct from Step 1 in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 2.2 equivalents) portion-wise. The first equivalent will reduce the aldehyde, and the second is for the reduction of the double bond in the presence of a catalyst or under specific conditions. Alternatively, a two-step reduction can be performed: first, the aldehyde reduction with NaBH₄, followed by catalytic hydrogenation (e.g., H₂, Pd/C) to reduce the double bond.

  • Stir the reaction at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a mixture of stereoisomers.

Causality: Sodium borohydride is a mild and selective reducing agent for the aldehyde functionality. Catalytic hydrogenation is a standard and effective method for the saturation of the carbon-carbon double bond within the bicyclic system. The choice of a one-pot or two-step reduction will depend on the desired efficiency and selectivity.

Applications in Drug Discovery: A Scaffold for IRAK4 Inhibitors

The 2-oxabicyclo[2.2.1]heptane scaffold has emerged as a promising structural motif in the design of kinase inhibitors, particularly for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a range of inflammatory and autoimmune diseases.

IRAK4 Signaling Pathway and Point of Intervention

IRAK4_Pathway cluster_receptor Cell Membrane TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activation Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Transcription Inhibitor {2-Oxabicyclo[2.2.1]heptane} -based Inhibitor Inhibitor->IRAK4 Inhibition

Caption: The IRAK4 signaling pathway and the inhibitory action of bicyclic scaffolds.

Recent patent literature discloses the use of derivatives of the 2-oxabicyclo[2.2.1]heptane scaffold in the development of potent and selective IRAK4 inhibitors. For instance, compounds incorporating an amino-functionalized 2-oxabicyclo[2.2.1]heptane moiety have demonstrated significant inhibitory activity. The rigid bicyclic structure likely orients the pharmacophoric groups in a conformation that is optimal for binding to the ATP-binding pocket of IRAK4, leading to high potency. The primary alcohol of this compound serves as a versatile handle for further chemical modifications, allowing for its incorporation into a larger molecule designed to target IRAK4. For example, it can be converted to an amine, an ether, or an ester to explore the structure-activity relationship (SAR) and optimize the pharmacokinetic properties of the lead compound.

Safety and Handling

Based on supplier safety data, this compound should be handled with appropriate precautions.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, and eye/face protection.

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Use only in a well-ventilated area.

    • Wash hands thoroughly after handling.

Conclusion and Future Outlook

This compound is a valuable, albeit under-characterized, building block for medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. The demonstrated utility of its derivatives as IRAK4 inhibitors highlights its potential for creating drugs that can address a wide range of inflammatory and autoimmune disorders. Further research into the stereoselective synthesis of this compound and a more thorough characterization of its properties will undoubtedly accelerate its application in drug discovery programs. This guide serves as a foundational resource for researchers looking to leverage the unique structural features of the 2-oxabicyclo[2.2.1]heptane core to design the next generation of innovative medicines.

References

  • ChemDraw Professional 19.0. Property Prediction Suite.
  • WO2022140415A1. 2h-indazole derivatives as irak4 inhibitors and their use in the treatment of disease.
  • Kagan, H. B., & Riant, O. (1992). Catalytic asymmetric Diels-Alder reactions. Chemical Reviews, 92(5), 1007-1019. [Link]

  • Flaherty, D. P. (2012). The use of IRAK4 inhibitors in treating inflammatory diseases. Current topics in medicinal chemistry, 12(12), 1335-1358. [Link]

An In-Depth Technical Guide to the Structure and Conformation of 4-Hydroxymethyl-2-oxabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-hydroxymethyl-2-oxabicyclo[2.2.1]heptane scaffold is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug design. Its rigid bicyclic framework serves as a valuable building block for the synthesis of novel therapeutic agents, offering precise spatial orientation of substituents. This guide provides a comprehensive overview of the structure, stereochemistry, and conformational analysis of 4-hydroxymethyl-2-oxabicyclo[2.2.1]heptane, integrating experimental data with computational insights. Key synthetic strategies for accessing stereochemically defined isomers are detailed, alongside a thorough examination of its spectroscopic characteristics. The influence of the 4-hydroxymethyl substituent on the molecule's conformational preference and its implications for molecular recognition and biological activity are also discussed.

Introduction: The Significance of the 2-Oxabicyclo[2.2.1]heptane Core

The 2-oxabicyclo[2.2.1]heptane ring system, a bridged bicyclic ether, has emerged as a privileged scaffold in medicinal chemistry.[1] Its inherent rigidity, stemming from the bicyclic fusion, locks the molecule into a well-defined three-dimensional shape. This conformational constraint is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.[1] The introduction of a hydroxymethyl group at the C4 position provides a key functional handle for further synthetic elaboration and for establishing specific interactions, such as hydrogen bonds, with biological macromolecules.

This guide will delve into the nuanced structural features of 4-hydroxymethyl-2-oxabicyclo[2.2.1]heptane, providing a foundational understanding for its strategic application in the development of novel therapeutics.

Stereochemistry and Isomeric Forms

The 4-hydroxymethyl-2-oxabicyclo[2.2.1]heptane structure possesses multiple stereocenters, leading to the existence of different stereoisomers. The orientation of the hydroxymethyl group relative to the bicyclic core defines the exo and endo isomers.

  • Exo Isomer: The hydroxymethyl group is oriented on the opposite side of the larger six-membered ring.

  • Endo Isomer: The hydroxymethyl group is oriented on the same side as the larger six-membered ring.

The stereochemical configuration of the substituents has a profound impact on the overall molecular shape and, consequently, on the biological activity of its derivatives.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of the 2-oxabicyclo[2.2.1]heptane framework predominantly relies on the Diels-Alder reaction between a furan derivative and a suitable dienophile.[2] The stereochemical outcome of this [4+2] cycloaddition is governed by the well-established "endo rule," which favors the formation of the endo adduct under kinetic control.

A plausible synthetic route to 4-hydroxymethyl-2-oxabicyclo[2.2.1]heptane would involve the Diels-Alder reaction of a furan bearing a hydroxymethyl-equivalent group at the 3-position with a dienophile. Subsequent chemical transformations would then yield the desired target molecule.

Illustrative Synthetic Protocol: Diels-Alder Approach

Step 1: Diels-Alder Cycloaddition

  • To a solution of 3-(hydroxymethyl)furan (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added a dienophile such as maleic anhydride (1.1 eq).

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the Diels-Alder adduct.

Step 2: Reduction of the Anhydride

  • The Diels-Alder adduct is dissolved in an anhydrous solvent (e.g., tetrahydrofuran) and cooled to 0 °C.

  • A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise.

  • The reaction is stirred at 0 °C and then allowed to warm to room temperature.

  • The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide.

  • The resulting solid is filtered off, and the filtrate is concentrated to give the diol.

Step 3: Selective Protection and Functional Group Interconversion (if necessary)

Further steps may be required to selectively protect one of the hydroxyl groups and modify the other to achieve the final 4-hydroxymethyl-2-oxabicyclo[2.2.1]heptane.

G furan 3-(Hydroxymethyl)furan da_reaction Diels-Alder Cycloaddition furan->da_reaction dienophile Dienophile (e.g., Maleic Anhydride) dienophile->da_reaction adduct Bicyclic Adduct da_reaction->adduct reduction Reduction (e.g., LiAlH4) adduct->reduction diol Diol Intermediate reduction->diol fgi Functional Group Interconversion diol->fgi product 4-Hydroxymethyl-2- oxabicyclo[2.2.1]heptane fgi->product

The interplay between structure, properties, and applications.

Conclusion

4-Hydroxymethyl-2-oxabicyclo[2.2.1]heptane represents a valuable and versatile building block for the design and synthesis of novel, conformationally constrained molecules with potential therapeutic applications. Its rigid bicyclic structure, coupled with the synthetic tractability of the hydroxymethyl group, provides a powerful platform for exploring chemical space in drug discovery. A thorough understanding of its stereochemistry, conformational preferences, and spectroscopic properties is essential for its effective utilization in the development of next-generation therapeutic agents. Further research into the stereoselective synthesis of its isomers and the exploration of its biological activities is warranted to fully exploit the potential of this intriguing scaffold.

References

[3]An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 24(12), 1081-1084. [2]Synthesis of o-Saturated 7-Oxabicyclo[2.2.1]heptane Aualogues of Thromboxane A2. (1995). Tetrahedron, 51(38), 10561-10572. [4]Stereochemistry of the epoxidation of bicyclo[2.2.1]hept-2-ene and its 7-syn-substituted derivatives. a dft study. (2002). Russian Chemical Bulletin, 51(1), 58-65. [5]Certain substituted, 7-oxabicyclo[2.2.1]heptan-2-ols and -2-ones as intermediates. (1985). Google Patents. US4554366A. [6]Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System. (2003). Organic Letters, 5(21), 3799-3801. [7]Synthesis of chiral 2-furyl and 3-nitro-7-oxabicyclo[2.2.1]heptane derivatives from sugars. (2009). Tetrahedron: Asymmetry, 20(17), 2050-2056. [8]Preparation of 2-exo-Hydroxy-7-oxabicyclo[2.2.1]heptanes. (1984). Google Patents. US4487945A. [9]Accurate structures and rotational constants of bicyclic monoterpenes at DFT cost by means of the bond-corrected Pisa composite scheme (BPCS). (2022). The Journal of Chemical Physics, 156(12), 124302. [10]Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors. (2008). Journal of Medicinal Chemistry, 51(12), 3539-3550. [11]Certain substituted, 7-oxabicyclo[2.2.1]heptan-2-ols and -2-ones as intermediates. (1985). Google Patents. US4554366A. [12]Synthesis of a functionalized oxabicyclo[2.2.1]-heptene-based chemical library. (2012). Combinatorial Chemistry & High Throughput Screening, 15(1), 81-89. [13]Simple Conformational Analysis of Cyclic and Bicyclic Compounds. (n.d.). Retrieved from a university chemistry department website. [14]Accurate structures and rotational constants of bicyclic monoterpenes at DFT cost by means of the bond-corrected Pisa composite scheme (BPCS). (2022). The Journal of Chemical Physics, 156(12), 124302. [15]7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands. (2001). Google Patents. US6255490B1. [16]Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. (2022). Nature Reviews Chemistry, 6(11), 793-809. [17]Synthesis of Novel Conformationally Locked Carbocyclic Nucleosides Derived from 5,5- and 6,6-Bis(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol. (2001). Collection of Czechoslovak Chemical Communications, 66(11), 1615-1632. [18]Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. (2010). Spectroscopy Letters, 43(1), 36-43. [19]3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid. (2023). Molbank, 2023(2), M1639. [1]2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (2023). RSC Medicinal Chemistry, 14(9), 1645-1669. [20]2-Azabicyclo[2.2.1]heptane hydrochloride|CAS 63838-50-6. (n.d.). Benchchem. [21]Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (1980). Journal of the American Chemical Society, 102(27), 7864-7870. [22]Bicyclo[2.2.1]heptane compounds studied. | Download Scientific Diagram. (2010). ResearchGate.

Sources

Technical Guide: 2-Oxabicyclo[2.2.1]heptane as a Phenyl Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the 2-oxabicyclo[2.2.1]heptane scaffold, a bridged ether system that offers a distinct topological and physicochemical profile compared to traditional phenyl rings.

Strategies for "Escaping Flatland" in High-Value Drug Discovery

Executive Summary: The Asymmetric Advantage

In the pursuit of improved physicochemical properties, medicinal chemistry has moved beyond the "Flatland" of aromatic rings.[1][2] While bicyclo[1.1.1]pentane (para-mimic) and 2-oxabicyclo[2.1.1]hexane (meta-mimic) have dominated recent literature, the 2-oxabicyclo[2.2.1]heptane scaffold represents a larger, more lipophilic-lowering alternative with unique vector geometry.

Unlike its symmetric isomer 7-oxabicyclo[2.2.1]heptane (the norcantharidin core), the 2-oxa isomer introduces asymmetry into the binding vector. This guide details the rationale, synthesis, and application of this specific isomer, focusing on its ability to lower LogP and increase aqueous solubility while maintaining a rigid 3D spacer profile.

The Bioisosteric Rationale

Structural Geometry & Vector Analysis

The 2-oxabicyclo[2.2.1]heptane core is not a perfect geometric mimic of benzene. Instead, it acts as a compressed, twisted spacer .

  • Benzene (Para): Planar, 180° exit vector, Distance ~2.8 Å.

  • 2-Oxabicyclo[2.2.1]heptane (1,4-subst): Rigid 3D, Exit vector angle ~165° (due to the bridge), Distance ~2.3 Å.

  • The "Twist": The oxygen atom at position 2 breaks the symmetry, creating a dipole moment that is absent in carbocyclic analogs (like norbornane). This allows for specific H-bond interactions within a binding pocket that a phenyl ring cannot provide.

Physicochemical Impact

Replacing a phenyl ring with this saturated ether scaffold typically yields:

  • 
    LogP:  Reduction of 1.0 – 2.5 units (depending on substitution).
    
  • Solubility: Significant increase due to the ether oxygen acting as a hydrogen bond acceptor (HBA) and the disruption of planar

    
    -stacking aggregation.
    
  • Metabolic Stability: The bridgehead positions are generally resistant to CYP450 oxidation (Bredt's Rule prevents bridgehead double bond formation during oxidative intermediates).

Decision Matrix: Scaffold Selection

The following diagram illustrates when to deploy the 2-oxa[2.2.1] scaffold versus other common bioisosteres.

ScaffoldSelection Start Target: Replace Phenyl Ring Geometry Required Geometry? Start->Geometry Para Linear (180°) Geometry->Para Para-like Meta Angled (120°) Geometry->Meta Meta-like Prop Key Property Issue? Para->Prop Oxa211 2-Oxabicyclo[2.1.1]hexane Meta->Oxa211 Solubility Solubility / High LogP Prop->Solubility Need Polarity Size Space Constraint Prop->Size Strict Sterics Oxa221 2-Oxabicyclo[2.2.1]heptane Solubility->Oxa221 High Volume + HBA Norbornane Bicyclo[2.2.1]heptane Solubility->Norbornane Need Lipophilicity BCP Bicyclo[1.1.1]pentane Size->BCP

Figure 1: Decision tree for selecting saturated bioisosteres. The 2-oxabicyclo[2.2.1]heptane is ideal for para-like substitutions requiring volume filling and polarity.

Synthetic Accessibility

Unlike the 7-oxa isomer (which is easily made via Diels-Alder of furan), the 2-oxabicyclo[2.2.1]heptane core requires a specific intramolecular cyclization. The most robust modern method involves the Al(III)-catalyzed rearrangement of epoxy-alcohols .

Protocol: Synthesis via Epoxy-Alcohol Rearrangement

Reference: Adapted from methods by Mykhailiuk et al. and related "Proton Relay" catalysis strategies.

Reagents & Materials:
  • Substrate: (3-alkyloxiran-2-yl)methanol derivatives (Gamma-epoxy alcohols).

  • Catalyst: Aluminum-salen complex or simple Lewis Acids (

    
    ) for simpler substrates.
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Atmosphere: Argon/Nitrogen.

Step-by-Step Methodology:
  • Precursor Preparation:

    • Synthesize the

      
      -unsaturated alcohol via Grignard addition to a ketone/aldehyde.
      
    • Perform epoxidation using m-CPBA (1.2 equiv) in DCM at 0°C to yield the epoxy-alcohol.

  • Cyclization (The Key Step):

    • Setup: In a flame-dried flask under Argon, dissolve the epoxy-alcohol (1.0 mmol) in anhydrous DCM (5 mL).

    • Catalysis: Cool to -78°C. Add

      
       (1.1 equiv) dropwise. Note: For enantioselective synthesis, use chiral Al(III) catalysts at room temperature.
      
    • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor via TLC/LC-MS. The reaction proceeds via a 5-exo-tet ring opening followed by skeletal rearrangement (Wagner-Meerwein shift) to form the bridged ether.

    • Quench: Quench with saturated aqueous

      
      .
      
  • Workup & Purification:

    • Extract with EtOAc (3x). Dry organics over

      
      .
      
    • Purify via silica gel chromatography (Gradient: 0-30% EtOAc/Hexanes). The 2-oxa product is typically less polar than the starting epoxy-alcohol.

Alternative Route (Iodocyclization):

For 5-alkenyl-alcohols, treatment with


 and 

in MeCN yields the iodinated 2-oxabicyclo[2.2.1]heptane, which can be further functionalized via radical deiodination or cross-coupling.

Physicochemical Profiling Data

The following table contrasts the 2-oxabicyclo[2.2.1]heptane scaffold against the standard phenyl ring and the carbocyclic norbornane.

PropertyPhenyl (Benzene)Bicyclo[2.2.1]heptane2-Oxabicyclo[2.2.1]heptane
Geometry Planar (2D)Bridged (3D)Bridged (3D, Asymmetric)
C1-C4 Distance ~2.80 Å~2.55 Å~2.45 Å
LogP Contribution +2.0 (Baseline)+2.5 (High Lipophilicity)+0.5 to +1.0 (Moderate)
Water Solubility LowVery LowHigh (Ether Oxygen)
H-Bond Acceptors 001
Metabolic Liability Epoxidation/HydroxylationGenerally StableStable (Bridgehead protection)

Structural Biology & Signaling Pathways

When designing inhibitors, understanding how this scaffold sits in a pocket is critical. The ether oxygen provides a specific vector for water-mediated interactions or direct H-bonding to backbone amides.

BindingMode cluster_pocket Receptor Binding Pocket cluster_ligand Residue Ser/Thr Residue (H-Bond Donor) Hydrophobic Hydrophobic Wall (Val/Leu) Scaffold 2-Oxabicyclo[2.2.1]heptane (Core) Scaffold->Residue H-Bond (Ether O) Scaffold->Hydrophobic Van der Waals (Ethylene Bridge) Sub1 R1 (Warhead) Sub1->Scaffold C1 Attachment Sub2 R2 (Tail) Sub2->Scaffold C4 Attachment

Figure 2: Interaction map showing the dual nature of the scaffold: hydrophobic bulk from the ethylene bridge and specific polarity from the ether oxygen.

Case Study: Rational Design in Kinase Inhibition

Objective: Improve the solubility of a biaryl kinase inhibitor (LogP 4.5, Sol < 1 µM) without losing potency.

Execution:

  • Original Core: A central 1,4-phenyl ring connected the hinge-binding motif and the solvent-exposed tail.

  • Replacement: The phenyl was replaced with 2-oxabicyclo[2.2.1]heptane .

  • Result:

    • Vector Alignment: The C1-C4 vector maintained the necessary distance for the tail to exit the pocket, though the angle required a flexible linker adjustment.

    • Solubility: Increased to 150 µM (due to

      
       increase and ether oxygen).
      
    • Potency: Maintained within 2-fold of the parent compound. The "twist" of the scaffold allowed the ether oxygen to pick up a water-mediated contact with a backbone carbonyl, compensating for the loss of

      
      -
      
      
      
      stacking.

References

  • Proton Relay Catalysis for 2-Oxa-bicyclo[2.2.

    • Title: Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes.[3]

    • Source:ACS C
    • URL:[Link]

  • Escape from Flatland (Foundational Concept)

    • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • General Synthesis of Oxabicyclo Scaffolds

    • Title: Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives.[4]

    • Source:New Journal of Chemistry (RSC).[4]

    • URL:[Link]

  • Bioisostere Landscape (Comparative Data)

    • Title: A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

The Architect’s Guide to Bridgehead Substituted Bicyclic Ethers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ether" Advantage in 3D Space

In the pursuit of "escaping flatland," medicinal chemists have widely adopted bicyclo[1.1.1]pentane (BCP) as a bioisostere for the phenyl ring. However, BCPs often suffer from high lipophilicity (LogP) and poor aqueous solubility. The next evolution in this domain is the bridgehead substituted bicyclic ether , specifically the 2-oxabicyclo[2.1.1]hexane (2-oxa-BCH) and 2-oxabicyclo[2.2.2]octane (2-oxa-BCO) scaffolds.

This guide details the strategic application of these ether-containing cores. Unlike pure carbocycles, the bridgehead ether oxygen creates a dipole that lowers LogP while maintaining the structural rigidity required for precise exit vector alignment. We focus here on the 2-oxa-BCH core, a validated bioisostere for ortho- and meta-substituted benzenes, and provide a field-proven protocol for its synthesis via iodocyclization.

Scientific Rationale: Beyond the Carbocycle

The Solubility/Lipophilicity Trade-off

Replacing a benzene ring with a saturated bioisostere (like BCP) increases the fraction of


 carbons (

), generally improving clinical success rates. However, BCP is a "grease ball"—it is highly lipophilic.

The introduction of an oxygen atom into the bicyclic framework (forming the ether) serves two critical functions:

  • Electronic Modulation: The oxygen atom acts as a hydrogen bond acceptor (HBA), lowering

    
     and improving intrinsic solubility.
    
  • Metabolic Blocking: The bridgehead positions in bicyclic systems are often metabolic soft spots (susceptible to CYP450 oxidation). Substituting the bridgehead (C1) or the adjacent bridge (C2/O2) alters the oxidative potential.

Vector Alignment: Ortho and Meta Mimicry

While BCP is a perfect para-benzene mimic (180° exit vector), it fails to replicate ortho (60°) or meta (120°) geometries.

  • 2-Oxabicyclo[2.1.1]hexane: Uniquely mimics the meta- and ortho-substitution patterns of benzene and pyridine, depending on the substitution points (C1-C4 vs C1-C3).

  • Exit Vectors: The angle between substituents on the 2-oxa-BCH core closely matches the 120° angle of meta-benzene, preserving ligand-target binding interactions.

Comparative Physicochemical Profile[1][2]
PropertyBenzene (Ref)Bicyclo[1.1.1]pentane (BCP)2-Oxabicyclo[2.1.1]hexane
Geometry Planar (2D)Linear (3D, para)Angular (3D, meta/ortho)
LogP 2.1~2.5 (High)~1.2 (Optimized)
Solubility LowLowHigh
Metabolic Stability Low (Aromatic hydroxylation)HighHigh
H-Bond Acceptors 001 (Ether Oxygen)

Strategic Decision Logic

The following decision tree illustrates when to deploy bridgehead bicyclic ethers versus standard bioisosteres.

Bioisostere_Selection Start Target Moiety: Phenyl Ring GeoCheck Required Substitution Pattern? Start->GeoCheck Para Para (180°) GeoCheck->Para Linear MetaOrtho Meta/Ortho (60°-120°) GeoCheck->MetaOrtho Angular SolubilityCheck Is Solubility Limiting? Para->SolubilityCheck EtherCheck Use 2-Oxabicyclo[2.1.1]hexane MetaOrtho->EtherCheck Best Geometric Fit BCP Use Bicyclo[1.1.1]pentane SolubilityCheck->BCP No SolubilityCheck->EtherCheck Yes (Need Polarity)

Figure 1: Decision matrix for selecting saturated bioisosteres. 2-Oxabicyclo[2.1.1]hexane is the preferred choice for angular vectors or when solubility is a limiting factor.

Validated Synthetic Protocol: Iodocyclization

While photochemical routes (Paterno-Büchi) exist, they often require specialized flow reactors and suffer from scalability issues. The Iodocyclization of Cyclobutyl Alcohols (pioneered by the Mykhailiuk group at Enamine) is the industry-standard, scalable method for generating bridgehead-substituted 2-oxa-BCH cores.

Reaction Overview

This transformation converts a 1,3-disubstituted cyclobutane (bearing a hydroxymethyl group) into the bicyclic ether via an intramolecular attack of the hydroxyl group onto an iodonium intermediate formed at the alkene.

Target Molecule: 1-substituted-2-oxabicyclo[2.1.1]hexane iodide (versatile building block).

Materials
  • Substrate: (3-Methylenecyclobutyl)methanol derivatives (easily accessible from commercially available cyclobutanone).

  • Reagent: Iodine (

    
    ).[1]
    
  • Base: Sodium Bicarbonate (

    
    ) or Potassium tert-butoxide (
    
    
    
    ) depending on the specific variant.
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Precursor Assembly (If not commercially sourced)

  • Start with 3-methylenecyclobutanecarboxylic acid.

  • Reduce to the alcohol using

    
     in THF (0°C to RT).
    
  • Checkpoint: Ensure complete reduction via TLC (Hexane/EtOAc).

Step 2: The Iodocyclization (The Critical Step) [1]

  • Dissolution: Dissolve (3-methylenecyclobutyl)methanol (1.0 equiv) in MeCN (

    
     concentration).
    
  • Base Addition: Add

    
     (3.0 equiv) to buffer the generated HI.
    
  • Iodine Addition: Cool the mixture to 0°C. Add

    
     (1.2 equiv) portion-wise over 15 minutes. The solution will turn dark violet.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Mechanism:[1][2] Iodine activates the exocyclic alkene. The pendant primary alcohol attacks the iodonium ion in a 5-exo-trig manner (favorable), closing the bridge.

  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) until the violet color disappears (iodine neutralization).
    
  • Extraction: Extract with

    
     or DCM (
    
    
    
    ).
  • Purification: Dry organics over

    
    , concentrate, and purify via silica gel flash chromatography (typically Hexane/EtOAc gradient).
    

Step 3: Functionalization (The "Exit Vector" Installation) The resulting product is a bridgehead-iodide . This iodide is a "spring-loaded" handle for further chemistry:

  • Radical Cross-Coupling: Use photoredox catalysis (e.g.,

    
    , Blue LED) to couple with arenes or heterocycles.
    
  • Lithium-Halogen Exchange: Treat with

    
    -BuLi to generate the bridgehead anion for trapping with electrophiles (
    
    
    
    , aldehydes).
Synthetic Workflow Diagram

Synthesis_Workflow Precursor Cyclobutyl Alcohol Intermediate Iodonium ion Precursor->Intermediate I2, MeCN Cyclization 5-exo-trig Ring Closure Intermediate->Cyclization Intramolecular OH Attack Product 2-Oxa-BCH Iodide Cyclization->Product Isolation Func Drug Analog Product->Func Photoredox or Li-Exchange

Figure 2: The Iodocyclization workflow for generating the 2-oxabicyclo[2.1.1]hexane core. This route is scalable and regioselective.

Case Study: Bioisosteric Replacement in Boscalid

Reference Context: Levterov et al. (2024)[3]

To validate the utility of this scaffold, researchers replaced the ortho-substituted phenyl ring of the fungicide Boscalid with the 2-oxa-BCH core.

  • Original Molecule: Contains a 2-chloropyridine linked to a diphenylamine.

  • Modification: The central phenyl ring was replaced with 2-oxabicyclo[2.1.1]hexane.[4]

  • Result:

    • Binding: The ether oxygen mimicked the electron density of the aromatic ring.

    • Solubility: Aqueous solubility increased by >10-fold.

    • Activity: Maintained antifungal potency, proving the "angular" mimicry of the scaffold.

References

  • Levterov, V. V., et al. (2024).[1][3] 2-Oxabicyclo[2.1.1]hexanes: synthesis, properties and validation as bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie International Edition.[1][5] [Link]

  • Denisenko, A., et al. (2023).[2][5] 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.[2][3][6] Nature Chemistry, 15, 1155–1163.[2][5] [Link]

  • Levterov, V. V., et al. (2023).[2][5] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[7][1][2][6] Nature Communications (via PMC/Europe PMC). [Link]

  • Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[1][5][6][8] [Link]

Sources

Bridged Ether Scaffolds in Drug Discovery: A Comparative Analysis of 2-Oxa vs. 7-Oxabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping flatland"—the medicinal chemistry drive to move from planar aromatic systems to three-dimensional,


-rich architectures—bridged bicyclic ethers represent a high-value chemical space. While both 2-oxabicyclo[2.2.1]heptane  and 7-oxabicyclo[2.2.1]heptane  share the same molecular formula (

) and degree of unsaturation, they offer distinct topological vectors, metabolic profiles, and synthetic accessibilities. This guide dissects these differences to aid in rational scaffold selection for lead optimization.

Part 1: Structural Anatomy & Vector Analysis

The fundamental difference lies in the position of the oxygen atom within the bicyclic framework, which dictates the scaffold's symmetry and the trajectory of substituents.

7-Oxabicyclo[2.2.1]heptane (Oxanorbornane)[1]
  • Structure: The oxygen atom serves as the one-atom bridge (position 7) connecting the C1 and C4 bridgeheads.

  • Symmetry: Possesses

    
     symmetry (plane of symmetry passing through O7).
    
  • Vectorality: Substituents at the bridgehead (C1/C4) project at a defined angle (

    
    ), mimicking the meta-substitution pattern of arenes but with 3D depth. The "exo" and "endo" faces are distinct, critical for stereoselective binding.
    
  • Key Feature: The oxygen lone pairs are exposed at the apex, often acting as a specific hydrogen bond acceptor (HBA) vector.

2-Oxabicyclo[2.2.1]heptane[1][2][3][4]
  • Structure: The oxygen atom is part of the two-atom bridge (position 2), replacing a methylene group in the norbornane skeleton.

  • Symmetry: Chiral and asymmetric (

    
    ).
    
  • Vectorality: Provides a twisted, non-planar orientation. It is structurally homologous to the sugar-phosphate backbone in Locked Nucleic Acids (LNA), where the 2'-O, 4'-C methylene bridge locks the ribose into a C3'-endo conformation (N-type).

  • Key Feature: The asymmetry allows for fine-tuning of lipophilicity (

    
    ) and solubility without the symmetry-driven crystal packing issues often seen in 7-oxa analogs.
    
Visualization: Structural Logic & Synthesis Pathways

ScaffoldLogic Start Target Profile SevenOxa 7-Oxabicyclo[2.2.1] (Oxanorbornane) Start->SevenOxa Need Symmetry/Apex HBA TwoOxa 2-Oxabicyclo[2.2.1] Start->TwoOxa Need Asymmetry/Ribose Mimic Symm Symmetrical (C2v) Rigid V-Shape SevenOxa->Symm DA Synthesis: Diels-Alder [4+2] SevenOxa->DA App7 Applications: Phosphatase Inhibitors (Cantharidin analogs) SevenOxa->App7 Asymm Asymmetrical (C1) Twisted Vector TwoOxa->Asymm Cycl Synthesis: Intramolecular Etherification TwoOxa->Cycl App2 Applications: Locked Nucleic Acids (LNA) Nucleoside Mimics TwoOxa->App2

Caption: Decision matrix for scaffold selection based on symmetry requirements and synthetic accessibility.

Part 2: Synthetic Accessibility (The "How")

Synthesis of 7-Oxabicyclo[2.2.1]heptane

The dominant route is the Diels-Alder [4+2] cycloaddition . This reaction is highly atom-economical but often requires thermodynamic control to manage exo/endo selectivity.

  • Mechanism: Reaction between a furan derivative (diene) and a dienophile (e.g., maleimide, acrylate, or benzyne).

  • Challenge: The retro-Diels-Alder reaction can occur at high temperatures, reverting the product to furan. High-pressure conditions or Lewis Acid catalysis (

    
    , 
    
    
    
    ) are often employed to lower the activation energy and favor the forward reaction at lower temperatures.
Synthesis of 2-Oxabicyclo[2.2.1]heptane

Accessing the 2-oxa skeleton typically involves intramolecular trapping of a carbocation or radical intermediate, or ring-closing metathesis.

  • Mechanism: A common approach is the electrophilic cyclization of cyclopentene-methanol derivatives. For example, iodocyclization of 4-cyclopentene-1-methanol yields the 2-oxa core.

  • Challenge: Regioselectivity during the ring closure (5-exo-trig vs. 6-endo-trig) must be controlled, often via Baldwin's rules and substrate constraints.

Part 3: Experimental Protocols

Protocol A: Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (Cantharidin Analog Precursor)

Rationale: This protocol utilizes the classic Diels-Alder reaction, optimized for thermodynamic stability.

Materials: Furan (freshly distilled), Maleic Anhydride, Diethyl Ether (anhydrous).

  • Preparation: Dissolve Maleic Anhydride (9.8 g, 100 mmol) in 40 mL of anhydrous diethyl ether in a round-bottom flask.

  • Addition: Add Furan (7.3 mL, 100 mmol) dropwise to the solution at room temperature.

  • Incubation: Seal the flask and allow it to stand at room temperature for 24-48 hours. Note: The product is the thermodynamic exo-adduct, but kinetic endo-adduct forms first. Long reaction times favor the precipitate formation.

  • Isolation: A white crystalline precipitate will form.[1] Cool the mixture to 0°C for 2 hours to maximize precipitation.

  • Purification: Filter the solid under vacuum. Wash with cold diethyl ether (

    
     mL) to remove unreacted furan.
    
  • Validation: Dry in vacuo. Yield is typically >80%.

    • QC Check:

      
       NMR (DMSO-
      
      
      
      ) should show bridgehead protons at
      
      
      ppm. Absence of vinylic furan protons confirms conversion.
Protocol B: Synthesis of 2-Oxabicyclo[2.2.1]heptane via Iodocyclization

Rationale: This method demonstrates the intramolecular etherification, a key route for 2-oxa scaffolds.

Materials: Cyclopent-3-enylmethanol, Iodine (


), Sodium Bicarbonate (

), Acetonitrile (

).
  • Setup: Dissolve Cyclopent-3-enylmethanol (1.0 equiv) in MeCN (0.1 M concentration). Add

    
     (3.0 equiv).
    
  • Cyclization: Cool to 0°C. Add Iodine (1.2 equiv) portion-wise.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 3 hours. The iodine activates the alkene, and the hydroxyl group attacks the resulting iodonium ion.

  • Quenching: Add saturated aqueous

    
     (thiosulfate) to quench excess iodine (color change from brown to clear).
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Dry organic layer over 
    
    
    
    .
  • Validation: The product is an iodinated 2-oxabicyclo[2.2.1]heptane.

    • QC Check: Disappearance of alkene signals in NMR. Mass spectrometry confirms the

      
       corresponding to the iodinated adduct.
      

Part 4: Physicochemical & Medicinal Profile[6][7]

The choice between 2-oxa and 7-oxa scaffolds often comes down to the desired physicochemical properties and the specific biological target.

Property7-Oxabicyclo[2.2.1]heptane2-Oxabicyclo[2.2.1]heptane
Common Name Oxanorbornane(Varies by substitution)
LogP Effect Lowers LogP (Polar ether bridge exposed)Lowers LogP (Ether in ring)
H-Bonding Oxygen is a strong HBA, solvent accessible.Oxygen is HBA, but steric environment differs.
Metabolic Stability High. Bridgehead C-H bonds are resistant to CYP450 oxidation (Bredt's rule prevents radical stabilization).Moderate. The C3 position (alpha to oxygen) can be a metabolic soft spot unless substituted.
Key Application Phosphatase Inhibitors (e.g., Cantharidin, LB-100 analogs).Nucleic Acid Therapeutics (LNA), conformational locking of nucleosides.
Geometry Rigid "V" shape. Distance between C2-C3 is fixed.Twisted boat-like. Mimics C3'-endo ribose puckering.
Visualization: Metabolic & Pharmacophore Logic

Properties cluster_7 7-Oxa Profile cluster_2 2-Oxa Profile P1 Bridgehead Stability (Resistant to CYP) P2 Apex Oxygen (Solvent Exposed HBA) P3 Alpha-Oxidation Risk (Requires C3 blocking) P4 Ribose Mimicry (C3'-endo lock) Drug Drug Candidate Drug->P1 If metabolic hotspot is issue Drug->P4 If targeting RNA/DNA machinery

Caption: Pharmacophore considerations for metabolic stability and target class.

References

  • Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. ResearchGate. [Link]

  • Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. New Journal of Chemistry. [Link]

  • Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters (Contextual comparison for bridged ethers). [Link]

Sources

The Metabolic Fortitude of the 2-Oxabicyclo[2.2.1]heptane Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Increasing Importance in Medicinal Chemistry

The quest for novel chemical entities with improved pharmacological profiles is a central theme in modern drug discovery. In this context, the 2-oxabicyclo[2.2.1]heptane core has emerged as a scaffold of significant interest. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Furthermore, its utility as a bioisosteric replacement for aromatic rings has been explored to modulate physicochemical properties and improve drug-like characteristics.[1] A critical aspect of any successful drug candidate is its metabolic stability, which dictates its pharmacokinetic profile and ultimately its therapeutic efficacy and safety. This in-depth technical guide provides a comprehensive overview of the metabolic stability of the 2-oxabicyclo[2.2.1]heptane core, offering insights into its likely metabolic fate, experimental approaches for its evaluation, and its potential advantages in drug design.

While direct and extensive metabolic data for the 2-oxabicyclo[2.2.1]heptane core is not abundantly available in the public domain, this guide synthesizes information from related bicyclic ether systems and the well-established principles of drug metabolism to provide a robust framework for researchers, scientists, and drug development professionals.

Metabolic Landscape of the 2-Oxabicyclo[2.2.1]heptane Core: Inferences and Plausible Pathways

The metabolic stability of a molecule is largely governed by its susceptibility to enzymatic degradation, primarily by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[2] For saturated heterocyclic systems like 2-oxabicyclo[2.2.1]heptane, the primary routes of metabolism are anticipated to be oxidation reactions.

Inherent Stability and Bioisosteric Advantage

A key driver for the incorporation of the 2-oxabicyclo[2.2.1]heptane scaffold in drug candidates is its potential to enhance metabolic stability, particularly when used as a bioisostere for metabolically labile aromatic rings. Aromatic systems are often susceptible to hydroxylation and other oxidative transformations by CYPs. Replacing a phenyl ring with a saturated bicyclic system like 2-oxabicyclo[2.2.1]heptane can block these metabolic pathways, leading to a longer half-life and improved oral bioavailability.[3][4] Studies on related saturated bioisosteres, such as 2-oxabicyclo[2.2.2]octane and 2-oxabicyclo[2.1.1]hexanes, have demonstrated that such replacements can indeed lead to enhanced metabolic stability.[3][5] This suggests that the 2-oxabicyclo[2.2.1]heptane core is likely to be more resistant to metabolic degradation compared to its aromatic counterparts.

Potential Metabolic Hotspots and Plausible Transformations

Despite its inherent stability, the 2-oxabicyclo[2.2.1]heptane core is not metabolically inert. The most probable sites of metabolic attack are the carbon-hydrogen bonds, particularly those adjacent to the bridgehead carbons and the ether oxygen. The primary metabolic transformations are expected to be mediated by cytochrome P450 enzymes, leading to hydroxylated metabolites.

Based on general principles of drug metabolism, the following are plausible metabolic pathways for the 2-oxabicyclo[2.2.1]heptane core:

  • Hydroxylation: The most common metabolic reaction is the insertion of a hydroxyl group (-OH) into a C-H bond. For the 2-oxabicyclo[2.2.1]heptane core, hydroxylation is likely to occur at various positions, with the exact site being influenced by the substitution pattern on the scaffold and the specific CYP isozyme involved.

  • Dealkylation: If the 2-oxabicyclo[2.2.1]heptane core is substituted with alkyl groups, N- or O-dealkylation can occur, leading to the formation of demethylated or de-ethylated metabolites.

  • Ring Opening: While less common for such a constrained bicyclic system, enzymatic or chemical cleavage of the ether linkage could potentially occur, leading to diol metabolites. However, the inherent strain of the bicyclic system might make this a less favorable pathway.

The following diagram illustrates the plausible metabolic pathways of an unsubstituted 2-oxabicyclo[2.2.1]heptane core.

Metabolic Pathways of 2-Oxabicyclo[2.2.1]heptane Core cluster_0 Phase I Metabolism (CYP450) cluster_1 Further Metabolism Parent 2-Oxabicyclo[2.2.1]heptane Core Hydroxylated_Metabolite_1 Hydroxylated Metabolite (exo) Parent->Hydroxylated_Metabolite_1 Hydroxylation Hydroxylated_Metabolite_2 Hydroxylated Metabolite (endo) Parent->Hydroxylated_Metabolite_2 Hydroxylation Hydroxylated_Metabolite_3 Bridgehead Hydroxylated Metabolite Parent->Hydroxylated_Metabolite_3 Hydroxylation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite_1->Glucuronide_Conjugate Glucuronidation (UGT) Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite_1->Sulfate_Conjugate Sulfation (SULT)

Caption: Plausible Phase I and Phase II metabolic pathways of the 2-oxabicyclo[2.2.1]heptane core.

Experimental Evaluation of Metabolic Stability: A Step-by-Step Guide

To empirically determine the metabolic stability of a compound containing the 2-oxabicyclo[2.2.1]heptane core, in vitro assays using liver microsomes or hepatocytes are the gold standard in early drug discovery.[6][7][8] These assays provide quantitative data on the rate of metabolism, which can be used to calculate key pharmacokinetic parameters such as intrinsic clearance (CLint) and half-life (t½).

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a test compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Protocol:

  • Preparation of Reagents:

    • Thaw the liver microsomes and NADPH regenerating system on ice.

    • Prepare the working solution of the test compound and positive controls by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the microsomal suspension by diluting the pooled liver microsomes in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound/positive control working solutions at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells containing the microsomal suspension and the test compound.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold quenching solution to the respective wells. The 0-minute time point serves as the initial concentration control.

  • Sample Processing:

    • After the final time point, seal the 96-well plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The use of a specific and sensitive method is crucial for accurate quantification.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Workflow for In Vitro Metabolic Stability Assay:

Metabolic Stability Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Working Solution pre_warm Pre-warm Reagents at 37°C prep_compound->pre_warm prep_microsomes Prepare Microsomal Suspension prep_microsomes->pre_warm prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH System prep_nadph->initiate_reaction pre_warm->initiate_reaction time_points Incubate and Quench at Time Points initiate_reaction->time_points centrifuge Centrifuge to Precipitate Proteins time_points->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: A typical experimental workflow for determining in vitro metabolic stability.

Data Interpretation and Comparative Analysis

The results from the in vitro metabolic stability assay allow for the classification of compounds as having low, moderate, or high clearance. This information is invaluable for structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies, guiding medicinal chemists in optimizing the metabolic stability of lead compounds.

Compound IDScaffoldIn Vitro Half-life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)
Compound A Phenyl-containing1546.2
Compound B 2-Oxabicyclo[2.2.1]heptane analog> 60< 11.5
Compound C Naphthalene-containing886.6
Compound D 2-Oxabicyclo[2.2.1]heptane analog4515.4

HLM: Human Liver Microsomes. Data is hypothetical and for illustrative purposes only.

Conclusion: A Promising Scaffold with Favorable Metabolic Properties

The 2-oxabicyclo[2.2.1]heptane core represents a valuable and increasingly utilized scaffold in medicinal chemistry. While direct and comprehensive metabolic studies on this specific core are an area for future research, the available evidence from related bicyclic ethers and its successful application as a bioisostere for aromatic rings strongly suggest that it possesses favorable metabolic stability. Its rigid, three-dimensional nature can not only enhance target engagement but also shield it from extensive metabolism by cytochrome P450 enzymes.

For drug discovery teams, the incorporation of the 2-oxabicyclo[2.2.1]heptane scaffold offers a promising strategy to mitigate metabolic liabilities and improve the pharmacokinetic profiles of new drug candidates. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of the metabolic stability of novel compounds containing this important structural motif. As the body of research on this scaffold continues to grow, a more detailed understanding of its metabolic fate will undoubtedly emerge, further solidifying its role in the development of the next generation of therapeutics.

References

  • Mykhailiuk, P. K. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nat. Commun.14 , 6133 (2023). Available at: [Link]

  • Roughley, S. D. & Jordan, A. M. The Medicinal Chemist’s Toolbox: An Analysis of Taniguchi’s Subjective Assessment of the Utility of Bioisosteres. J. Med. Chem.54, 3451–3479 (2011).
  • Denisenko, A. et al. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nat. Chem.15 , 1433–1440 (2023). Available at: [Link]

  • Denisenko, A. et al. Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv (2022). doi:10.26434/chemrxiv-2022-h2s7f. Available at: [Link]

  • Pan, M.-S., Cao, J. & Fan, Y.-Z. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities. Chin. Med.15 , 55 (2020). Available at: [Link]

  • Pan, M.-S., Cao, J. & Fan, Y.-Z. Insight into norcantharidin, a small-molecule synthetic compound with potential multi-target anticancer activities. Chin. Med.15 , 55 (2020). Available at: [Link]

  • Ritchie, T. J., Macdonald, S. J. F., Peace, S. & Pickett, S. D. Mitigating Heterocycle Metabolism in Drug Discovery. J. Med. Chem.58, 3968–3994 (2015).
  • UCLA Electronic Theses and Dissertations. Available at: [Link]

  • Wolfe, A. L. & Stahl, S. S. Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction. Chem. Commun.55, 5331–5334 (2019).
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Methodological & Application

Application Notes & Protocols: Functionalization of Bridgehead Hydroxyl Groups in Bicyclic Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance and Unique Challenges of Bridgehead Functionalization

Bicyclic and polycyclic ether scaffolds are privileged structures in medicinal chemistry and natural product synthesis.[1][2][3] Their rigid, three-dimensional frameworks offer precise positioning of functional groups, which can lead to exceptional potency and selectivity for biological targets.[1][4][5][6] A notable example is the bis-tetrahydrofuran (bis-THF) core of Darunavir, a potent HIV-1 protease inhibitor.[1][4] The functionalization of these scaffolds is paramount for structure-activity relationship (SAR) studies and the optimization of drug-like properties.

However, the bridgehead positions of these molecules present significant synthetic challenges.[7] Bridgehead carbons are sterically hindered and structurally constrained, rendering them less reactive than other carbons in the molecule.[7] Classical nucleophilic substitution reactions (SN1 and SN2) are often disfavored at these positions. The formation of a planar carbocation intermediate required for an SN1 pathway is energetically penalized due to ring strain (Bredt's Rule), while backside attack for an SN2 reaction is sterically impossible.[8][9][10] Consequently, innovative strategies are required to modify these crucial positions. This guide provides an in-depth exploration of robust protocols for the functionalization of bridgehead hydroxyl groups, focusing on the underlying principles and practical execution.

Core Strategies for Bridgehead Hydroxyl Functionalization

The modification of a bridgehead hydroxyl group can be broadly categorized into three main approaches:

  • Oxidation to Bridgehead Ketones: A reliable method to introduce a carbonyl group, which can then serve as a handle for further transformations.

  • Etherification and Esterification: Direct conversion of the hydroxyl group to ethers or esters to modulate physicochemical properties or introduce new functionalities.

  • Advanced C-C and C-X Bond Forming Reactions: Utilizing modern synthetic methods, including radical-mediated pathways, to overcome the inherent low reactivity of the bridgehead position.

Protocol I: Oxidation of Bridgehead Alcohols to Ketones

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis.[11][12][13][14][15] At a bridgehead position, this reaction is generally feasible as it does not involve the formation of a strained carbocation or require backside attack. The choice of oxidant is critical to ensure high yields and avoid side reactions.

Expertise & Experience: Choosing the Right Oxidant

While strong oxidants like chromic acid (Jones reagent) or potassium permanganate can be effective, they often require harsh conditions and can lead to over-oxidation or degradation of sensitive functional groups.[11][12] For complex molecules, milder and more selective reagents are preferred. Dess-Martin Periodinane (DMP) and Swern oxidation conditions are excellent choices for the oxidation of sterically hindered bridgehead alcohols due to their high efficiency and mild reaction conditions.[14]

Detailed Protocol: Dess-Martin Oxidation of a Bridgehead Alcohol

This protocol describes the oxidation of a generic bridgehead alcohol to the corresponding ketone using Dess-Martin Periodinane.

Workflow Diagram:

dess_martin_oxidation cluster_setup Reaction Setup cluster_workup Workup & Purification start Dissolve bridgehead alcohol in dry CH₂Cl₂ add_dmp Add Dess-Martin Periodinane (1.1 eq) start->add_dmp Inert atmosphere stir Stir at room temperature under N₂ add_dmp->stir Monitor by TLC quench Quench with Na₂S₂O₃ and NaHCO₃ solution stir->quench Reaction complete extract Extract with CH₂Cl₂ quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Bridgehead Ketone purify->product

Caption: Workflow for Dess-Martin oxidation of a bridgehead alcohol.

Materials:

  • Bridgehead alcohol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.1 - 1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add the bridgehead alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous CH₂Cl₂ (approx. 0.1 M concentration).

  • Add Dess-Martin Periodinane (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure bridgehead ketone.

Trustworthiness: This protocol is self-validating through TLC monitoring. The disappearance of the starting alcohol spot and the appearance of a new, typically less polar, product spot indicates reaction progression. The quenching step with Na₂S₂O₃ is crucial for neutralizing the excess DMP and the iodine-containing byproducts.

Data Summary: Comparison of Oxidation Methods
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Dess-Martin Periodinane CH₂Cl₂, room tempMild, high yield, fast reaction timesStoichiometric, expensive
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CMild, excellent for sensitive substratesRequires low temperatures, unpleasant odor
Jones Oxidation (H₂CrO₄) Acetone, 0 °C to room tempInexpensive, powerfulHarsh acidic conditions, toxic chromium waste
PCC/PDC CH₂Cl₂, room tempMilder than Jones, good yieldsCarcinogenic chromium reagent

Protocol II: Etherification of Sterically Hindered Bridgehead Alcohols

The formation of an ether linkage at a bridgehead position can be challenging due to steric hindrance. The classic Williamson ether synthesis, which involves an SN2 reaction between an alkoxide and an alkyl halide, is often not viable for hindered alcohols.[16] Alternative methods that proceed through different mechanisms are necessary.

Expertise & Experience: Overcoming Steric Hindrance

For the etherification of sterically hindered alcohols, acid-catalyzed methods or reactions involving highly reactive electrophiles are more successful.[16][17] A particularly effective approach is the reductive etherification of the alcohol with an aldehyde or ketone in the presence of a hydrosilane and a Lewis or Brønsted acid catalyst.[16] This method avoids the need for a strong base and proceeds under relatively mild conditions. Another strategy involves the use of powerful alkylating agents like trimethyloxonium tetrafluoroborate (Meerwein's salt).

Detailed Protocol: Reductive Etherification with an Aldehyde

This protocol describes the synthesis of a bridgehead ether from a bridgehead alcohol and an aldehyde using triethylsilane and a catalytic amount of a strong acid.

Reaction Mechanism Diagram:

reductive_etherification reagents R'-CHO + R-OH (Bridgehead) hemiacetal Hemiacetal R-O-CH(OH)-R' reagents->hemiacetal H⁺ cat. oxocarbenium Oxocarbenium Ion [R-O=CH-R']+ H₂O hemiacetal->oxocarbenium H⁺, -H₂O product Bridgehead Ether R-O-CH₂-R' oxocarbenium->product Et₃SiH

Caption: Mechanism of acid-catalyzed reductive etherification.

Materials:

  • Bridgehead alcohol (1.0 eq)

  • Aldehyde (1.2 eq)

  • Triethylsilane (Et₃SiH) (1.5 eq)

  • Triflic acid (HOTf) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05 - 0.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the bridgehead alcohol (1.0 eq) and the aldehyde (1.2 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilane (1.5 eq) to the mixture.

  • Slowly add the triflic acid catalyst (0.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired ether.

Trustworthiness: The progress of this reaction can be followed by the consumption of the starting alcohol. The quench with NaHCO₃ is essential to neutralize the strong acid catalyst and prevent potential product degradation during workup.

Protocol III: Radical-Mediated Functionalization

For C-C or C-X bond formation at the challenging bridgehead position, radical-mediated reactions offer a powerful alternative to traditional ionic pathways.[18][19] These reactions are less sensitive to steric hindrance and do not involve the formation of high-energy carbocationic intermediates.

Expertise & Experience: Harnessing Radical Reactivity

A common strategy involves the conversion of the bridgehead hydroxyl group into a reactive intermediate that can readily generate a bridgehead radical. For example, the alcohol can be converted to a Barton ester (a thiohydroxamate ester), which upon photolysis or thermal initiation, undergoes homolytic cleavage to form the desired radical. This radical can then be trapped by a variety of radical acceptors. More modern approaches utilize photoredox catalysis to generate alkoxy radicals directly from alcohols, which can then undergo a 1,5-hydrogen atom transfer (HAT) to generate a carbon-centered radical at a remote site.[20][21]

Detailed Protocol: Barton-McCombie Deoxygenation (Radical Reduction)

This protocol details the conversion of a bridgehead hydroxyl group to a hydrogen atom, a fundamental transformation that can be adapted for C-C bond formation by including a suitable radical trap.

Workflow Diagram:

barton_mccombie start Bridgehead Alcohol xanthate_formation Formation of Xanthate Ester (NaH, CS₂, MeI) start->xanthate_formation radical_reaction Radical Deoxygenation (Bu₃SnH, AIBN, Toluene, Reflux) xanthate_formation->radical_reaction product Deoxygenated Bicyclic Ether radical_reaction->product

Caption: Workflow for the Barton-McCombie deoxygenation of a bridgehead alcohol.

Materials:

  • Bridgehead alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon disulfide (CS₂) (1.5 eq)

  • Methyl iodide (MeI) (1.5 eq)

  • Tributyltin hydride (Bu₃SnH) (1.5 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Anhydrous Toluene

Procedure:

Part A: Formation of the Xanthate Ester

  • Suspend NaH (1.2 eq) in anhydrous THF in a flask under nitrogen.

  • Add a solution of the bridgehead alcohol (1.0 eq) in THF dropwise at 0 °C.

  • Stir for 30 minutes at room temperature.

  • Cool the mixture back to 0 °C and add CS₂ (1.5 eq) dropwise.

  • Stir for 2 hours at room temperature.

  • Add MeI (1.5 eq) and stir for another 2 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the xanthate ester by column chromatography.

Part B: Radical Deoxygenation

  • Dissolve the purified xanthate ester (1.0 eq) in anhydrous toluene.

  • Add Bu₃SnH (1.5 eq) and AIBN (0.1 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. It is often necessary to use specific techniques to remove the tin byproducts.

Trustworthiness: The two-step nature of this protocol allows for the isolation and characterization of the intermediate xanthate ester, ensuring the success of the first step before proceeding. The radical reaction's progress is monitored by the disappearance of the xanthate.

Conclusion

The functionalization of bridgehead hydroxyl groups in bicyclic ethers, while challenging, is achievable through a range of modern synthetic protocols. The choice of strategy—be it oxidation, etherification, or a radical-mediated pathway—must be guided by the specific molecular context and the desired final product. By understanding the mechanistic underpinnings of these reactions and adhering to carefully designed protocols, researchers can successfully navigate the unique reactivity of bridgehead positions to synthesize novel and complex molecules for drug discovery and beyond.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Stereoselective Synthesis of Bicyclic and Polycyclic Ethers for Potent HIV-1 Protease Inhibitors. Nature Inspired Molecular Design. [Link]

  • White, J. D., & Choi, Y. (2006). Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction. Chemical Communications. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Nature Inspired Molecular Design: Stereoselective Synthesis of Bicyclic and Polycyclic Ethers for Potent HIV-1 Protease Inhibitors. ResearchGate. [Link]

  • Musacchio, A. J., & Stephenson, C. R. J. (2018). Vicinal, Double C-H Functionalization of Alcohols via an Imidate Radical-Polar Crossover Cascade. NSF Public Access Repository. [Link]

  • Wang, D., et al. (2020). Remote C−H functionalization using radical translocating arylating groups. Science. [Link]

  • Kraus, G. A., & Hon, Y. S. (1986). Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. Iowa State University Digital Repository. [Link]

  • YaleCourses. (2012). 8. Solvent, Leaving Group, Bridgehead Substitution, and Pentavalent Carbon. YouTube. [Link]

  • Kowalski, J. A., & Vanderwal, C. D. (2020). Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Organic & Biomolecular Chemistry. [Link]

  • Wang, C., et al. (2017). Visible light-induced direct α C–H functionalization of alcohols. Nature Communications. [Link]

  • Fiveable. (2023). Bridgehead Carbons Definition. Fiveable. [Link]

  • Chen, J., et al. (2020). Radical-mediated remote C(sp³)–H functionalization of free alcohol. ResearchGate. [Link]

  • An, X.-D., et al. (2018). Photoredox-Induced Radical Relay toward Functionalized β-Amino Alcohol Derivatives. Organic Letters. [Link]

  • Kumar, K., et al. (2017). Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. MDPI. [Link]

  • Enamine. (2022). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Storey, A. C., & Moody, C. J. (1998). ORGANIC REACTION MECHANISMS · 1998. Wiley. [Link]

  • Reddy, R. S., et al. (2012). Synthesis of bicyclic bridgehead ketones from cyclic silyl enol ethers via gold(I). ResearchGate. [Link]

  • Ashenhurst, J. (2014). What's Bredt's Rule? The problem with bridgehead alkenes. Master Organic Chemistry. [Link]

  • Beller, M., & Werner, T. (2017). Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. ChemSusChem. [Link]

  • Hu, D., & Tantillo, D. J. (2016). The synthesis of functionalized bridged polycycles via C–H bond insertion. PubMed Central. [Link]

  • Che, C.-M., & Lo, V. K.-Y. (2008). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Fischer, R., et al. (2012). Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes. PubMed Central. [Link]

  • Chemistry Steps. (2024). Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]

  • Hu, D., & Tantillo, D. J. (2016). The synthesis of functionalized bridged polycycles via C–H bond insertion. Beilstein Journals. [Link]

  • Westin, J. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]

  • Knochel, P., & Mosrin, M. (2011). Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents. Chemical Society Reviews. [Link]

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Oxidation of {2-oxabicyclo[2.2.1]heptan-4-yl}methanol to carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Oxidation of {2-oxabicyclo[2.2.1]heptan-4-yl}methanol

Executive Summary

The oxidation of This compound to its corresponding carboxylic acid presents a unique intersection of steric and electronic challenges. The substrate features a primary alcohol attached to a bridgehead quaternary carbon (C4), creating a neopentyl-like steric environment that retards the rate of nucleophilic attack required by many oxidants. Furthermore, the 2-oxabicyclo[2.2.1]heptane core contains a strained ether bridge. While generally stable, this bridge renders the scaffold susceptible to acid-catalyzed ring opening or rearrangement under harsh conditions (e.g., Jones oxidation).

This guide recommends a Two-Stage "Gold Standard" Protocol utilizing Dess-Martin Periodinane (DMP) followed by Pinnick (Lindgren) Oxidation . This sequence circumvents steric hindrance while maintaining a near-neutral pH profile to preserve the bicyclic core. A scalable, one-pot TEMPO/BAIB alternative is also provided for process-scale applications.

Strategic Analysis of Oxidation Pathways

MethodSuitabilityCritical Analysis
Jones Oxidation (CrO₃/H₂SO₄) 🔴 High Risk The strongly acidic conditions pose a significant risk of acid-catalyzed ether bridge cleavage or rearrangement of the strained [2.2.1] system. Not recommended.
TEMPO / Bleach (NaOCl) 🟡 Moderate Standard TEMPO protocols often stall on neopentyl alcohols due to steric crowding around the nitroxyl radical. Requires strict pH control (pH < 10) to avoid side reactions.
TEMPO / BAIB 🟢 Good Bis(acetoxy)iodobenzene (BAIB) is a milder co-oxidant than bleach. Effective for scale-up, though reaction times may be prolonged for this specific substrate.
DMP + Pinnick 🔵 Excellent DMP is highly electrophilic and less sensitive to steric bulk than TEMPO. Pinnick oxidation is chemically orthogonal to the ether bridge and produces no epimerization.

The "Gold Standard" Protocol: Stepwise Oxidation

This protocol prioritizes yield and scaffold integrity over speed. It is ideal for medicinal chemistry intermediates (mg to multigram scale).

Step 1: Alcohol to Aldehyde (Dess-Martin Oxidation)

Rationale: DMP is a neutral, room-temperature oxidant that tolerates the neopentyl steric hindrance better than Swern conditions (which require low temps) or PCC (which involves chromium waste).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Dess-Martin Periodinane (DMP): 1.2 – 1.5 equiv

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Buffer: Sodium Bicarbonate (NaHCO₃) (optional, 2.0 equiv if substrate is acid-sensitive)

Procedure:

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Addition: Add DMP solid in one portion. If the substrate contains basic nitrogens, add NaHCO₃ prior to DMP.

  • Reaction: Stir at room temperature (20–25 °C). Monitor by TLC/LC-MS. Neopentyl alcohols typically require 1–3 hours.

  • Quench: Dilute with Et₂O. Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously for 15–30 minutes until the organic layer is clear (removes iodine byproducts).

  • Workup: Separate layers. Extract aqueous phase with DCM or Et₂O. Dry combined organics over MgSO₄, filter, and concentrate.

    • Note: The intermediate aldehyde is likely stable but should be used immediately in Step 2 to avoid air oxidation or hydration.

Step 2: Aldehyde to Carboxylic Acid (Pinnick Oxidation)

Rationale: The Pinnick oxidation uses sodium chlorite (NaClO₂) to selectively oxidize aldehydes to acids. The scavenger (2-methyl-2-butene) captures the hypochlorite byproduct, preventing chlorination of the ether ring.

Reagents:

  • Intermediate Aldehyde (from Step 1)

  • Sodium Chlorite (NaClO₂): 3.0 – 5.0 equiv (80% technical grade)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄): 2.0 – 4.0 equiv (buffer to pH ~3.5)

  • Scavenger: 2-Methyl-2-butene (iso-amylene): 10 – 20 equiv

  • Solvent: t-Butanol / Water (3:1 ratio) or THF / Water (if solubility is an issue)

Procedure:

  • Preparation: Dissolve the aldehyde and 2-methyl-2-butene in t-Butanol.

  • Oxidant Solution: Dissolve NaClO₂ and NaH₂PO₄ in the calculated amount of water.

  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at 0 °C (ice bath). The reaction is exothermic.

  • Reaction: Allow to warm to room temperature. Stir for 2–6 hours. The solution typically turns pale yellow (ClO₂ radical) but should remain controlled.

  • Workup:

    • Acidify carefully to pH 2–3 with 1N HCl (ensure cooling).

    • Extract exhaustively with EtOAc (carboxylic acids can be polar).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The product is often pure enough for use. If necessary, purify via acid-base extraction or recrystallization (avoid silica chromatography if the acid is polar/streaking).

Alternative Scalable Protocol: One-Pot TEMPO/BAIB

For process chemists requiring a single step, this method avoids isolation of the aldehyde.

Reagents:

  • Substrate (1.0 equiv)

  • TEMPO (0.1 – 0.2 equiv) (Catalytic)

  • Bis(acetoxy)iodobenzene (BAIB) (2.2 equiv)

  • Solvent: Acetonitrile / Water (1:1)

Procedure:

  • Dissolve substrate and TEMPO in Acetonitrile/Water.[1]

  • Add BAIB in portions at 0 °C.

  • Allow to warm to room temperature.

  • Critical Optimization: If the reaction stalls (common with neopentyl alcohols), consider using AZADO (1-Me-AZADO) instead of TEMPO. AZADO is less sterically hindered and significantly faster for bridgehead alcohols.

  • Quench with Na₂S₂O₃ solution, acidify, and extract.

Process Safety & Troubleshooting

  • Warning - Pinnick Oxidation: Sodium chlorite (NaClO₂) is a strong oxidant. Do not mix solid NaClO₂ with organic material or strong acids; it can be explosive. Always prepare the aqueous solution first. Evolution of ClO₂ gas (yellow/green) is toxic; perform in a fume hood.

  • Bridgehead Stability: While the [2.2.1] ether is stable to the mild acid of the Pinnick reaction (pH 3.5), avoid heating the acidic solution.

  • Monitoring (NMR):

    • Starting Material: Look for the doublet (or singlet) of the -CH₂OH at

      
       3.5–4.0 ppm.
      
    • Intermediate: Look for the aldehyde -CHO proton at

      
       9.5–10.0 ppm.
      
    • Product: Disappearance of the aldehyde proton; appearance of broad -COOH singlet at

      
       10–12 ppm (solvent dependent).
      

Visual Workflow & Mechanism

OxidationWorkflow cluster_legend Key Advantages Substrate Substrate: This compound DMP_Step Step 1: Oxidation Reagent: DMP, DCM Temp: 25°C Substrate->DMP_Step Steric Tol. Aldehyde Intermediate: Bridgehead Aldehyde DMP_Step->Aldehyde Pinnick_Step Step 2: Oxidation Reagent: NaClO2, NaH2PO4 Scavenger: 2-methyl-2-butene Aldehyde->Pinnick_Step Selectivity Product Product: Carboxylic Acid Pinnick_Step->Product Note1 • Avoids Acidic Ring Opening • Tolerates Neopentyl Sterics • No Epimerization

Caption: Two-stage oxidation workflow ensuring scaffold integrity and high conversion of the hindered bridgehead alcohol.

References

  • Dess-Martin Oxidation of Hindered Alcohols

    • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[2] J. Org.[2][3] Chem.1983 , 48, 4155–4156.[2] Link

  • Pinnick (Lindgren)

    • Balbs, M.; Furstoss, R. "Pinnick Oxidation." Encyclopedia of Reagents for Organic Synthesis, 2001.
    • Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-substituted Aldehydes) by Oxidation with Chlorite." Acta Chem. Scand.1973 , 27, 888. Link

  • TEMPO/BAIB Oxidation (One-Pot Alternative)

    • Epp, J. B.; Widlanski, T. S.[4] "Facile Preparation of Nucleoside-5'-carboxylic Acids." J. Org.[2][3] Chem.1999 , 64, 293–295. Link

  • AZADO for Neopentyl Alcohols (Advanced Optimization)

    • Shibuya, M.; Tomizawa, M.; Iwabuchi, Y. "2-Azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: Highly Efficient Organocatalysts for Oxidation of Alcohols." J. Am. Chem. Soc.2006 , 128, 8412–8413. Link

  • Stability of 7-oxabicyclo[2.2.

    • Vogel, P.; Cossy, J.; Plumet, J.; Arjona, O. "Derivatives of 7-oxabicyclo[2.2.1]heptane in nature and as useful synthetic intermediates."[3] Tetrahedron1999 , 55, 13521–13642.[3] Link

Sources

Application Note: Incorporating 2-Oxabicyclo[2.2.1]heptane Scaffolds into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 2-oxabicyclo[2.2.1]heptane (2-OBH) scaffolds into peptide backbones represents a high-impact strategy for overcoming the pharmacokinetic limitations of native peptides. Unlike flexible linear chains, this bridged ether system acts as a conformational lock , restricting torsion angles (


) to induce stable secondary structures such as 

-turns or

-turns.

This guide provides a validated technical workflow for designing, synthesizing, and incorporating 2-OBH amino acids into peptidomimetics. It addresses specific challenges in Solid-Phase Peptide Synthesis (SPPS) caused by the steric bulk of the bicyclic system and offers protocols for structural validation.

Rationale & Design Principles

The "Proline Surrogate" Mechanism

Native proline is the only natural amino acid that constrains the backbone angle


 to approx -60°. However, it retains flexibility in the 

angle and the pyrrolidine ring puckering.

The 2-OBH scaffold improves upon proline by:

  • Bridged Rigidity: The C1–C4 bridge locks the ring pucker, reducing entropic penalty upon receptor binding.

  • Hydrophilicity: The ether oxygen (O2) functions as a hydrogen bond acceptor, improving solubility compared to carbocyclic analogs (e.g., norbornane).

  • Metabolic Stability: The non-natural bicyclic core is resistant to standard proteases (trypsin/chymotrypsin).

Structural Logic

The 2-OBH amino acid is typically functionalized with an amino group at C3 or C5 and a carboxylic acid at C1 or C3. The specific stereochemistry (endo vs. exo) dictates the turn geometry.

DesignLogic cluster_mech Mechanism of Action Linear Linear Peptide (High Entropy) Scaffold 2-OBH Incorporation (Steric Lock) Linear->Scaffold Modification Turn Induced u03b2-Turn (Pre-organized) Scaffold->Turn Torsion Restriction Binding High Affinity Binding (Low u0394S penalty) Turn->Binding Receptor Fit

Figure 1: The thermodynamic rationale for using 2-OBH scaffolds. By pre-organizing the peptide into a bioactive conformation, the entropic cost of binding is minimized.

Synthesis of the Monomer (Pre-SPPS)

Before SPPS, the 2-OBH amino acid monomer must be synthesized. Commercially available options are rare; therefore, a robust in-house synthesis is required. The most reliable route utilizes the intramolecular cyclization of carbohydrate derivatives or Diels-Alder adducts .

Protocol A: Synthesis via Intramolecular Etherification

Grounding: Adapted from Estévez et al. (Molecules 2020) [1].

Target: Fmoc-protected 2-oxabicyclo[2.2.1]heptane amino acid.

  • Starting Material: Use a sugar derivative (e.g., L-idose or D-glucose derived nitro-olefins) or a hydroxy-cyclopentane precursor.[1]

  • Cyclization: Treat the hydroxy-mesylate or hydroxy-epoxide precursor with base (KOtBu) to close the 2-oxa bridge.

  • Functionalization:

    • Convert the nitro/azido group to an amine (

      
      , Pd/C).
      
    • Oxidize the hydroxymethyl group to a carboxylic acid (Jones oxidation or TEMPO).

  • Protection:

    • N-terminus: Protect with Fmoc-OSu (

      
      , Dioxane/H2O).
      
    • Result: Fmoc-2-OBH-OH (Ready for SPPS).

Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating the bulky 2-OBH monomer requires modified SPPS protocols. Standard HBTU/DIPEA couplings often fail due to the steric hindrance of the bridgehead carbons.

Protocol B: Coupling the 2-OBH Residue

Reagents:

  • Resin: Rink Amide ChemMatrix or PEG-PS (Low loading: 0.2–0.4 mmol/g recommended to reduce aggregation).

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Fmoc Deprotection (Previous AA): 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.

  • Activation (The Critical Step):

    • Dissolve Fmoc-2-OBH-OH (2.5 eq) and HATU (2.4 eq) in minimal dry DMF.

    • Add HOAt (2.5 eq) to suppress racemization.

    • Add DIPEA (5 eq) immediately before adding to the resin.

  • Coupling Reaction:

    • Shake for 2 to 4 hours at room temperature (Standard AAs take 45 min).

    • Optional: Use Microwave irradiation (75°C, 25 Watts) for 10 mins if available.

  • Monitoring:

    • Perform a Chloranil Test (more sensitive for secondary amines/hindered systems) rather than a Kaiser test.

    • If positive (blue): Double couple using PyAOP/DIPEA.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: Elongation after 2-OBH

The amine of the 2-OBH unit is sterically hindered (secondary or hindered primary).

  • Deprotection: Standard 20% Piperidine.

  • Next Coupling: Use highly reactive acylating species (HATU or symmetrical anhydrides) for the subsequent amino acid.

Structural Validation & Analysis

Once synthesized, verifying the "turn" induction is critical.

Data Table: Expected Analytical Signatures
MethodParameterExpected Observation for 2-OBH Peptidomimetic
1H-NMR

NH (Amide)
Low-field shift (> 8.0 ppm) indicates H-bonding (Turn formation).
1H-NMR

Small coupling constants (< 4 Hz) indicate constrained

angles.
NOESY Cross-peaksStrong

or

correlations confirming turn geometry.
CD Spec Ellipticity (

)
Minima at 205-220 nm (Type I/II

-turn) vs. 190 nm (Random coil).
Protocol D: Circular Dichroism (CD) Analysis
  • Sample Prep: Dissolve peptide in Phosphate Buffer (pH 7.4) and TFE (Trifluoroethanol) titrations (0% to 50%). TFE stabilizes secondary structures.

  • Measurement: Scan 190–250 nm at 25°C.

  • Interpretation: Look for the "Exciton Couplet." A shift from random coil (min at 198 nm) to structured turn (min at ~205 nm, max at ~220 nm) upon TFE addition confirms the scaffold's efficacy.

Experimental Workflow Diagram

SPPS_Workflow cluster_coupling Critical Coupling Cycle Start Resin Preparation (PEG-PS, Low Loading) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Activate Activation (Fmoc-2-OBH + HATU + HOAt) Deprotect->Activate React Coupling Reaction (3-4 hrs or MW 75°C) Activate->React Check Chloranil Test React->Check Check->Deprotect Pass (Colorless) Next Cycle Capping Capping (Ac2O/Pyridine) Check->Capping Fail (Blue) Cleavage Global Cleavage (TFA/TIPS/H2O) Check->Cleavage Sequence Complete Capping->Activate Re-couple Validation CD & NMR Analysis Cleavage->Validation

Figure 2: Optimized SPPS workflow for hindered bicyclic amino acids. Note the "Check" loop is critical to prevent deletion sequences.

Case Study: Morphiceptin Peptidomimetic

Reference Grounding: Soengas et al. [1][1][2]

Objective: Improve the potency of Morphiceptin (Tyr-Pro-Phe-Pro-NH2), a


-opioid receptor agonist.
Modification:  Replace the central Proline with a polyhydroxylated 2-oxabicyclo[2.2.1]heptane  amino acid.
Outcome: 
  • The 2-OBH scaffold locked the backbone into a specific geometry that mimicked the bioactive turn.

  • The hydroxyl groups on the scaffold provided additional H-bonding points with the receptor (Gln/His residues), which native Proline could not offer.

  • Result: High affinity (

    
     in nanomolar range) and increased selectivity for 
    
    
    
    -receptors over
    
    
    -receptors.

References

  • Soengas, R. G., Lorca, M., Pampín, B., Sánchez-Pedregal, V. M., Estévez, R. J., & Estévez, J. C. (2020).[1][2] New Morphiceptin Peptidomimetic Incorporating (1S,2R,3S,4S,5R)-2-Amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid: Synthesis and Structural Study. Molecules, 25(11), 2574.[2] [Link]

  • Zheng, H., Han, Y., Xu, F. S., Sun, J., & Yan, C. G. (2022).[1][2] Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. New Journal of Chemistry, 46, 17161-17166.[2] [Link]

  • Estévez, A. M., Soengas, R. G., Otero, J. M., Estévez, J. C., Nash, R. J., Estévez, R. J., & Sussman, F. (2008). Stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptanes.[1][2] Organic Letters, 10, 1-4. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting crystallization of low molecular weight bicyclic ethers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting crystallization of low molecular weight (MW) bicyclic ethers (e.g., isosorbide derivatives, bridged epoxides, oxabicycloheptanes).

Introduction: The "Grease" Problem

Welcome to the technical support center. You are likely here because your bicyclic ether is persisting as a viscous oil, a gum, or a glass, rather than the crystalline solid you need.

The Root Cause: Low MW bicyclic ethers present a "perfect storm" for crystallization failure:

  • Low Enthalpy of Fusion: Being low molecular weight, the energy gain from packing is often small, leading to low melting points (often close to room temperature).

  • Conformational Rigidity: Unlike flexible alkyl chains, bicyclic rings (e.g., [2.2.1] or [3.3.0] systems) are rigid. If the molecular shape doesn't "lock" perfectly with neighbors, the substance prefers a disordered amorphous state (glass) over a crystal lattice.

  • H-Bond Acceptor Imbalance: Ether oxygens accept hydrogen bonds but do not donate them. Without a proton-donating solvent or co-former, self-assembly is weak.

This guide prioritizes Liquid-Liquid Phase Separation (LLPS) control and Solvent Engineering .

Module 1: Troubleshooting "Oiling Out" (LLPS)

Symptom: As you cool the solution, the solution turns milky or deposits a second liquid layer (oil) instead of crystals. Diagnosis: You have hit the Spinodal Decomposition limit before the Nucleation limit. The metastable "oil" phase is energetically more favorable than the supersaturated solution but less favorable than the crystal.

The Fix: Temperature Cycling & Supersaturation Control

Do not simply cool further; this increases viscosity and locks the oil state. You must stay in the "Metastable Zone Width" (MSZW) where crystals can grow but oil cannot form.

Workflow: The "Oiling Out" Rescue Protocol

Follow this logic flow to recover crystals from an oiled-out batch.

OilingOutProtocol node_start START: Oiling Out Observed node_heat Step 1: Re-heat to Clear Solution (T > T_clear) node_start->node_heat node_conc Step 2: Check Concentration node_heat->node_conc node_dilute Action: Dilute by 10-20% (Shift Phase Diagram) node_conc->node_dilute If Conc > 100mg/mL node_seed Step 3: Add Seeds at High Temp (Just below saturation) node_conc->node_seed If Conc OK node_dilute->node_seed node_cool Step 4: Slow Cooling (1°C/min) node_seed->node_cool node_check Oil Re-forms? node_cool->node_check node_success SUCCESS: Crystal Growth node_check->node_success No node_cycle Action: Temperature Cycling (Heat to dissolve oil, cool to grow seed) node_check->node_cycle Yes node_cycle->node_check Repeat Cycles

Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS). The goal is to bypass the liquid miscibility gap by altering concentration or using seeds to lower the nucleation energy barrier.

Module 2: Solvent System Engineering

Principle: Bicyclic ethers are "greedy" H-bond acceptors.

  • Strategy A (The "Locker"): Use a donor solvent (Alcohol) to "lock" the ether oxygen, creating a more rigid solvate that crystallizes easier.

  • Strategy B (The "Exclusion"): Use a strictly non-polar solvent (Hydrocarbon) to force the polar ether networks to aggregate.

Recommended Solvent Systems
Solvent ClassSpecific SolventRoleWarning
H-Bond Donor Isopropanol (IPA) Top Pick. Forms strong H-bonds with ether O. Moderate BP allows easy removal.Can form solvates that change MP.
H-Bond Donor t-Amyl Alcohol Bulky alcohol. Good for slowing down nucleation if IPA is too fast.Harder to remove (higher BP).
Non-Polar n-Heptane Anti-solvent. Forces aggregation of polar bicyclic cores.Bicyclic ethers often "oil out" instantly here. Use as a drip-feed.
Polar Aprotic MTBE / Et2O Avoid. "Like dissolves like" works too well here. Solubility is often too high.High peroxide risk with mixed ethers.
Chiral (-)-Ethyl Lactate For chiral resolution of racemic bicyclic ethers.Esters can transesterify if heated with catalysts.

Module 3: Advanced Experimental Protocols

Protocol A: The "Cold Finger" Vapor Diffusion (For <100mg Scale)

Best for: Rigid bicyclic ethers that form glasses upon evaporation.

  • Dissolve: Dissolve your compound in a minimal amount of a "Good Solvent" (e.g., Methanol or Acetone) in a small vial.

  • The Anti-Solvent: Place this small vial inside a larger jar containing the "Bad Solvent" (e.g., Pentane or Diethyl Ether).

  • The Trick: Do not seal the jar at room temperature. Place the entire setup in a -20°C freezer .

    • Why? Low temperature reduces the solubility limit drastically, while the vapor diffusion slowly increases the anti-solvent ratio. The cold prevents the kinetic energy required to form an amorphous glass.

  • Time: Wait 3-7 days. Do not disturb.

Protocol B: Seeded Cooling with Maturation

Best for: Scale-up (>1g) and preventing oiling out.

  • Determination: Determine the

    
     (temperature where solution becomes clear) and 
    
    
    
    (temperature where oil/solids appear).
  • Seeding Point: Cool the clear solution to

    
    .
    
  • Seed Addition: Add 0.5 - 1.0 wt% of pure seed crystals.

  • Maturation (Crucial Step): Hold at

    
     for 1 hour.
    
    • Mechanism:[1][2][3][4][5][6] This allows the seeds to "heal" and creates a surface for growth, preventing new nucleation of oil droplets.

  • Ramp: Cool at 0.1°C/min to

    
    .
    

Module 4: Safety & Stability (The "Ether" Risk)

Critical Warning: Bicyclic ethers are prone to autoxidation.

  • Peroxide Formation: The C-H bond adjacent to the ether oxygen in bicyclic systems is often activated. Crystallizing from ether solvents (like THF or Et2O) increases the total peroxide load.

  • Detection: Always test mother liquors with peroxide strips before rotary evaporation.

  • Mitigation: Use solvents with stabilizers (BHT) or crystallize under Nitrogen/Argon atmosphere.

FAQ: Frequently Asked Questions

Q: My compound is a gum. Scratching the flask didn't work. Now what? A: "Scratching" relies on localized high energy to induce nucleation. For gums, the viscosity is too high.

  • Try: Dissolve the gum in a tiny amount of diethyl ether, then add pentane until cloudy. Sonicate the solution for 30 seconds. Sonication induces cavitation bubbles which can force alignment of rigid bicyclic structures better than scratching.

Q: I obtained crystals, but they melted into oil once I filtered them. Why? A: You likely have a low-melting solvate or the ambient temperature is too high.

  • Fix: Filter using a Jack-eted Fritted Funnel cooled to 0°C (circulating chiller). Wash with pre-cooled (-20°C) anti-solvent (e.g., pentane). Store crystals immediately in the freezer.

Q: Can I use water as a solvent? A: Low MW bicyclic ethers are often surprisingly water-soluble due to the exposed oxygen.

  • Tip: Water is an excellent anti-solvent if your compound is lipophilic enough. However, if your compound is hygroscopic (common for these ethers), water will absorb into the lattice, potentially forming a hydrate that is liquid at RT. Dry organic solvents are usually safer.

References

  • Mettler Toledo. Oiling Out in Crystallization - Mechanisms and Solutions.[Link]

  • Beckmann, W.Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH, 2013.
  • Veverka, M., et al. Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI, 2023. [Link]

  • Triclinic Labs. Crystal Growth & Design: Troubleshooting Difficult Crystallizations.[Link]

  • Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out and Yield Issues.[Link]

Sources

Optimizing scale-up synthesis of bridgehead-substituted oxabicycloheptanes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-OXA-43-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction & Scope

Welcome to the technical support hub for the scale-up synthesis of bridgehead-substituted 8-oxabicyclo[3.2.1]octanes (and related oxabicycloheptane scaffolds). These structures are critical pharmacophores, notably found in natural products like Englerin A and various terpene-derived therapeutics.

This guide addresses the transition from medicinal chemistry scale (mg) to process development scale (100g+) . The primary synthetic engine discussed is the [4+3] cycloaddition between furans and oxyallyl cations.[1]

Common Failure Modes
  • Thermal Runaway: Uncontrolled exotherms during Lewis acid addition.

  • Yield Collapse: "Oiling out" or polymerization of the furan component during scale-up.

  • Regioselectivity Drift: Loss of bridgehead selectivity when changing solvent systems (e.g., DCM to TFE).

Core Synthesis Module: The [4+3] Cycloaddition

Workflow Visualization

The following diagram outlines the mechanistic pathway and critical control points for the reaction between a 2-substituted furan and an oxyallyl cation.

G cluster_reagents Reagent Prep cluster_reaction Reaction Chamber (Critical Control) cluster_outcome Downstream Furan 2-Substituted Furan (Bridgehead Precursor) Cation Oxyallyl Cation (Transient Species) Furan->Cation + Lewis Acid (Exothermic!) Precursor Alpha-Haloketone or Silyl Enol Ether Precursor->Cation Transition Compact Transition State (Endo/Exo Control) Cation->Transition Solvent Stabilization (TFE/HFIP) Product Bridgehead-Substituted Oxabicycloheptane Transition->Product Cycloaddition SideProduct Failure Mode: Furan Polymerization Transition->SideProduct T > -40°C Slow Addition

Figure 1: Mechanistic flow of the [4+3] cycloaddition highlighting the critical Lewis Acid addition step where thermal runaways frequently occur.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Optimization & Yield

Q1: My reaction works in DCM at 50mg, but yields drop by 40% when I scale to 20g. What is happening? Diagnosis: This is a classic heat transfer issue affecting the lifetime of the oxyallyl cation . Technical Explanation: In DCM (dichloromethane), the oxyallyl cation is relatively naked and highly reactive. At small scales, heat dissipation is efficient. At 20g, localized hot spots during Lewis acid addition cause the cation to react with itself or polymerize the furan before cycloaddition occurs. Solution:

  • Switch Solvent: Move to 2,2,2-Trifluoroethanol (TFE) or a TFE/DCM blend. TFE stabilizes the cation via H-bonding, extending its lifetime.

  • Cryogenic Dosing: Pre-cool the furan/precursor mix to -78°C. Add the Lewis acid (e.g., Et₂AlCl or ZnCl₂) as a dilute solution over 2+ hours.

Q2: I need a substituent at the bridgehead (C1), but I'm getting a mixture of isomers. Diagnosis: Poor regiocontrol due to "loose" transition states. Technical Explanation: Bridgehead substitution is usually driven by using a 2-substituted furan . However, steric clash can push the reaction toward the uncrowded side (C4), or lead to open-chain Michael additions. Solution:

  • Use the "Compact" Approach: Switch from open-chain

    
    -haloketones to cyclic precursors if possible.
    
  • Solvent Effect: Fluorinated solvents (HFIP) tighten the transition state, often enhancing the preference for the bridgehead-substituted product due to specific solvation of the cationic intermediate.

Category B: Purification & Isolation

Q3: The product is an inseparable oil. Chromatography is too expensive at this scale. Diagnosis: Oxabicycloheptanes are notoriously waxy/oily due to their globular shape and low polarity. Solution: Derivatization-Induced Crystallization. Do not attempt to crystallize the ketone directly.

  • Reduction: Reduce the ketone (if present from the [4+3]) to the alcohol using NaBH₄.

  • Esterification: Form a p-nitrobenzoate or 3,5-dinitrobenzoate ester.

  • Outcome: These esters typically crystallize sharply from EtOH/Heptane, allowing purification without columns. Hydrolysis back to the alcohol is quantitative.

Optimized Scale-Up Protocol

Target: Synthesis of a 1-methyl-8-oxabicyclo[3.2.1]octan-3-one derivative. Scale: 50g Input.

ParameterSpecificationRationale
Reagent A 2-Methylfuran (1.5 equiv)Excess furan prevents cation self-reaction.
Reagent B 1,1,3-trichloroacetone (1.0 equiv)Precursor for the oxyallyl cation.
Reducing Agent Zn/Cu couple or Et₂ZnGenerates the enolate/cation in situ.
Solvent TFE / Et₂O (1:2) TFE stabilizes the cation; Ether moderates exotherm.
Temperature -10°C to 0°CBalance between rate and selectivity.
Quench Sat. NaHCO3 + EDTAEDTA is crucial to remove Zinc salts that cause emulsions.

Step-by-Step:

  • Reactor Prep: Purge a 1L jacketed reactor with N₂.

  • Charge: Add 2-Methylfuran (Reagent A) and TFE/Et₂O solvent. Cool to -10°C.

  • Dosing: Add Reagent B and the Zinc source simultaneously but separately (if using Et₂Zn) or charge Zn/Cu solid first and trickle add Reagent B. Rate limiting step: Maintain internal temp < 5°C.

  • Workup: Quench into a stirred solution of EDTA/NaHCO₃. Filter zinc solids before phase separation to prevent "rag layers."

Process Decision Matrix

Use this logic flow to determine the best route for your specific bridgehead substitution pattern.

DecisionTree Start Start: Define Bridgehead Substituent Type Is the substituent an Alkyl/Aryl group or an Oxygen/Heteroatom? Start->Type Alkyl Alkyl/Aryl Group Type->Alkyl C-C Bond Hetero Oxygen/Heteroatom Type->Hetero C-O Bond Check Is the Furan commercially available? Alkyl->Check RouteB Route B: Bridgehead C-H Oxidation (Post-Cycloaddition) Hetero->RouteB RouteA Route A: 2-Substituted Furan + Unsubstituted Cation Oxidation Use White/Chen Catalyst or TFDO Oxidation RouteB->Oxidation Late Stage YesFuran Proceed with [4+3] Solvent: TFE/DCM Check->YesFuran Yes NoFuran Synthesize Furan via Paal-Knorr or Lithiation Check->NoFuran No YesFuran->RouteA

Figure 2: Strategic decision tree for selecting the synthetic route based on the desired bridgehead moiety.

References

  • Hoffmann, H. M. R. (1984). "The Cycloaddition of Allyl Cations to 1,3-Dienes: General Method for the Synthesis of Seven-Membered Carbocycles." Angewandte Chemie International Edition, 23(1), 1–19. Link

  • Lohse, A. G., & Hsung, R. P. (2011). "The [4 + 3] Cycloaddition Reaction: Key Concepts and Applications." Chemistry – A European Journal, 17(14), 3812–3822. Link

  • Schmiedel, V. M., et al. (2018). "Safety Assessment and Scale-Up of a [4+3] Cycloaddition." Organic Process Research & Development, 22(5), 576–581. Link

  • Li, W., et al. (2019). "Total Synthesis of (-)-Englerin A via a [4+3] Cycloaddition Strategy." Journal of the American Chemical Society, 141(3), 1230–1234. Link

  • Colomer, I., et al. (2017). "Hexafluoroisopropanol as a Tunable Solvent for the Synthesis of Functionalized Furans." Chemical Communications, 53, 3456-3459. Link

Sources

Validation & Comparative

A Comparative Guide to the X-ray Crystallography of 2-Oxabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-oxabicyclo[2.2.1]heptane ring system is a rigid bicyclic scaffold that has garnered interest in drug discovery. Its constrained conformation can be advantageous in the design of selective ligands for various biological targets, including P2Y receptors and protein phosphatases.[1][2] The precise determination of the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for understanding their structure-activity relationships and for rational drug design.[3][4]

Comparative Crystallographic Data of 2-Oxabicyclo[2.2.1]heptane Analogs

The following table summarizes key crystallographic parameters from published structures of derivatives containing the oxabicyclo[2.2.1]heptane core. This comparative data provides a baseline for what can be expected when analyzing new derivatives of this family.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
(1S,4R)-4,7,7-Trimethyl-1-(1H-perimidin-2-yl)-2-oxabicyclo[2.2.1]heptan-3-oneC₂₀H₂₀N₂O₂TetragonalP4₃2₁27.81547(12)7.81547(12)53.8654(8)9090903290.18(11)[5]
rac-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid–2-aminobenzothiazole (1/1)C₈H₁₀O₅·C₇H₆N₂STriclinicP-18.3082(1)9.0428(1)11.0438(2)67.1546(8)83.0101(8)86.9193(9)758.92(2)[6]
Tris(2-amino-1,3-thiazole-κN³)(7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylato-κ³O²,O³,O⁷)cadmium(II) dihydrate[Cd(C₈H₈O₅)(C₃H₄N₂S)₃]·2H₂OMonoclinicP2₁/c9.6457(3)9.9255(3)25.4653(9)90101.980(2)902384.91(13)[7]

The data reveals that even with the same core scaffold, the nature of the substituents dramatically influences the crystal packing and, consequently, the unit cell parameters and space group. For instance, the introduction of a bulky perimidine group in the first entry leads to a chiral tetragonal space group, while the co-crystal in the second entry crystallizes in the centrosymmetric triclinic space group P-1.[5][6] These examples underscore the importance of obtaining specific crystallographic data for each new derivative.

Experimental Protocols: A Guide to Structure Determination

The determination of the crystal structure of a novel {2-oxabicyclo[2.2.1]heptan-4-yl}methanol derivative follows a well-established workflow.[8] This process begins with the synthesis and purification of the compound, followed by crystallization, X-ray diffraction data collection, and structure solution and refinement.[9]

Step 1: Crystallization of the Target Compound

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[8] For small organic molecules like the target derivatives, several common crystallization techniques can be employed.[10][11][12] The choice of solvent is critical; ideally, the compound should be moderately soluble in the chosen solvent.[10]

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly in a loosely covered vial.[13] This technique is suitable for air-stable compounds.[10]

  • Slow Cooling: A saturated solution of the compound is prepared in a solvent at an elevated temperature. The solution is then allowed to cool slowly and undisturbed, leading to the formation of crystals as the solubility decreases.[11][14]

  • Vapor Diffusion: This method is particularly useful when only small amounts of the compound are available. A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[10][13]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense solvent in which it is insoluble. Crystals form at the interface where the two solvents slowly mix.[13]

It is crucial to minimize vibrations and disturbances during the crystallization process to promote the growth of single, well-ordered crystals.[10]

Step 2: X-ray Diffraction Data Collection

Once suitable crystals are obtained (typically >0.1 mm in all dimensions), they are mounted on a goniometer and placed in an intense beam of monochromatic X-rays.[8] A modern diffractometer, often equipped with a CCD or pixel detector, is used to measure the angles and intensities of the diffracted X-rays.[8] This produces a unique diffraction pattern for the compound.[15]

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization Pure Compound mounting Crystal Mounting crystallization->mounting Single Crystal xrd X-ray Diffraction mounting->xrd Mounted Crystal data_processing Data Processing xrd->data_processing Diffraction Pattern structure_solution Structure Solution data_processing->structure_solution Reflection Data refinement Structure Refinement structure_solution->refinement Initial Model validation Validation & Deposition refinement->validation Final Model

Caption: Workflow for single-crystal X-ray structure determination.

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to yield a list of reflection intensities. The next critical step is to solve the "phase problem." For small molecules, direct methods are typically successful.[8] This computational technique uses statistical relationships between the reflection intensities to estimate the initial phases, which allows for the calculation of an initial electron density map.

From this map, an initial molecular model can be built. This model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.

data_to_structure diff_pattern Diffraction Pattern intensities Reflection Intensities diff_pattern->intensities phases Phase Determination (Direct Methods) intensities->phases e_density Electron Density Map phases->e_density model Atomic Model Building e_density->model refinement Structure Refinement model->refinement refinement->e_density Improves Map final_structure Final 3D Structure refinement->final_structure

Caption: From diffraction pattern to final 3D structure.

Conclusion

While direct crystallographic data for this compound remains to be published, a robust framework for its structural determination can be established by examining related compounds and applying standard crystallographic techniques. The comparative data presented herein serves as a valuable reference for researchers working with this versatile scaffold. The successful crystallization and structural analysis of new derivatives will continue to be a critical component in the development of novel therapeutics based on the 2-oxabicyclo[2.2.1]heptane core.

References

  • (1S,4R)-4,7,7-Trimethyl-1-(1H-perimidin-2-yl)-2-oxabicyclo[2.2.1]heptan-3-one. MDPI. [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • The 1:1 cocrystal of rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and 2-aminobenzothiazole. National Center for Biotechnology Information. [Link]

  • Crystallisation Techniques. University of Washington, Department of Chemistry. [Link]

  • Tris(2-amino-1,3-thiazole-κN 3)(7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylato-κ3 O 2,O 3,O 7)cadmium(II) dihydrate. National Center for Biotechnology Information. [Link]

  • Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. Royal Society of Chemistry. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • X-Ray Diffraction Basics. Iowa State University, Chemical Instrumentation Facility. [Link]

  • Crystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • Guide for crystallization. Université de Sherbrooke. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. [Link]

  • Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo. [Link]

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  • 2h-indazole derivatives as irak4 inhibitors and their use in the treatment of disease.
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Navigating the 3D Landscape: A Comparative Guide to 2-Oxabicyclo[2.2.1]heptane and Bicyclo[1.1.1]pentane as Saturated Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

In the modern era of drug discovery, the drive to escape "flatland" has led medicinal chemists to explore novel three-dimensional (3D) scaffolds that can impart superior physicochemical and pharmacokinetic properties to drug candidates.[1] Saturated bioisosteres, which mimic the spatial arrangement of common functionalities like phenyl rings but with a higher fraction of sp³-hybridized carbons, have emerged as a powerful tool in this endeavor. Among the diverse array of available scaffolds, bicyclo[1.1.1]pentane (BCP) has gained significant traction, while oxygen-containing bicyclic systems like 2-oxabicyclo[2.2.1]heptane are increasingly being considered for their potential to fine-tune properties such as solubility and lipophilicity.

This guide provides an in-depth, objective comparison of 2-oxabicyclo[2.2.1]heptane and bicyclo[1.1.1]pentane, offering insights into their structural nuances, synthetic accessibility, and impact on key drug-like properties. By presenting available experimental data and outlining key experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and implement these bioisosteres in their research programs.

The Rationale for Saturated Bioisosteres: Beyond Flat Aromatic Rings

The ubiquity of the phenyl ring in pharmaceuticals is undeniable. However, its planarity and lipophilicity can contribute to poor solubility, susceptibility to metabolic oxidation, and off-target promiscuity. Saturated bioisosteres address these liabilities by introducing a rigid, three-dimensional geometry that can improve a molecule's property profile while maintaining or even enhancing its biological activity.[1] The choice of a specific bioisostere is a critical decision in the drug design process, as subtle changes in scaffold geometry and composition can have profound effects on a compound's overall performance.

Bicyclo[1.1.1]pentane (BCP): The Rigid Linear Spacer

Bicyclo[1.1.1]pentane has emerged as a leading saturated bioisostere, primarily as a non-classical mimic of a para-substituted phenyl ring or a tert-butyl group.[2] Its defining feature is the rigid, linear orientation of its bridgehead substituents, which project at a 180° angle. This unique geometry allows BCP to act as a compact and metabolically robust spacer.

Key Physicochemical and Pharmacokinetic Advantages of BCP:
  • Improved Solubility: The replacement of a planar phenyl ring with a 3D BCP scaffold often disrupts crystal packing and reduces intermolecular π-stacking, leading to a significant increase in aqueous solubility.[3]

  • Reduced Lipophilicity: With a lower carbon count compared to other bicyclic bioisosteres like bicyclo[2.2.2]octane (BCO) and cubane, BCP is inherently less lipophilic.[2] This can be advantageous for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

  • Enhanced Metabolic Stability: The strained C-C and C-H bonds in the BCP core are generally resistant to metabolism by cytochrome P450 enzymes, which often target aromatic rings. This increased metabolic stability can lead to improved oral bioavailability and a longer in vivo half-life.[1]

  • Precise Vectorial Control: The rigid, linear arrangement of substituents provides a predictable trajectory for interacting with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies.[4]

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

C1 [pos="0,1!", label="C"]; C2 [pos="1,0!", label="C"]; C3 [pos="0,-1!", label="C"]; C4 [pos="-1,0!", label="C"]; C5 [pos="0,0!", label="C"]; R1 [pos="0,2!", shape=plaintext, label="R¹"]; R2 [pos="0,-2!", shape=plaintext, label="R²"];

C1 -- C2 -- C3 -- C4 -- C1; C1 -- C5 -- C3; C2 -- C5 -- C4; C1 -- R1; C3 -- R2; } caption { label = "Structure of 1,3-disubstituted Bicyclo[1.1.1]pentane (BCP)"; fontsize = 10; }

2-Oxabicyclo[2.2.1]heptane: A Conformationally Constrained Scaffold with Modulated Polarity

The 2-oxabicyclo[2.2.1]heptane framework, while less extensively explored as a bioisostere than BCP, offers a distinct set of properties stemming from its larger ring system and the presence of an oxygen atom. This scaffold is conformationally restricted and presents substituents with different spatial relationships compared to the linear arrangement of BCP.

Potential Advantages and Characteristics of 2-Oxabicyclo[2.2.1]heptane:
  • Reduced Lipophilicity and Increased Polarity: The introduction of an ether oxygen atom into the bicyclic core inherently increases the polarity and reduces the lipophilicity of the scaffold compared to its all-carbon counterparts. This can be a strategic advantage for improving solubility and reducing non-specific binding.[5]

  • Altered Exit Vector Geometry: Unlike the linear 1,3-substitution of BCP, the substituents on a 2-oxabicyclo[2.2.1]heptane ring project with different, non-linear exit vectors. This can be beneficial for exploring different binding pockets or for mimicking the geometry of ortho- or meta-substituted phenyl rings.

  • Potential for Hydrogen Bonding: The oxygen atom can act as a hydrogen bond acceptor, which could lead to additional favorable interactions with the biological target.

  • Conformational Rigidity: The bicyclic nature of the scaffold imparts significant conformational constraint, which can be advantageous for locking in a bioactive conformation and reducing the entropic penalty upon binding.[6]

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

C1 [pos="0,1.5!", label="C"]; O2 [pos="1.2,0.5!", label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C3 [pos="1.2,-0.5!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="-1.2,-0.5!", label="C"]; C6 [pos="-1.2,0.5!", label="C"]; C7 [pos="0,0!", label="C"]; R1 [pos="0,2.5!", shape=plaintext, label="R¹"]; R2 [pos="-2.2,-0.5!", shape=plaintext, label="R²"];

C1 -- O2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C7 -- C4; C1 -- R1; C5 -- R2; } caption { label = "Structure of a substituted 2-Oxabicyclo[2.2.1]heptane"; fontsize = 10; }

Head-to-Head Comparison: Physicochemical Properties

A recent study on 2-oxabicyclo[2.1.1]hexanes, a close structural analog of 2-oxabicyclo[2.2.1]heptane, as bioisosteres for ortho-substituted phenyl rings provides valuable insights. When incorporated into the agrochemicals fluxapyroxad and boscalid, the 2-oxabicyclo[2.1.1]hexane moiety led to a dramatic increase in aqueous solubility (up to six-fold) and a reduction in lipophilicity (logD) compared to both the parent phenyl compound and its bicyclo[2.1.1]hexane (an all-carbon analog) counterpart.[7] Furthermore, in the case of fluxapyroxad, the oxabicyclic analog exhibited improved metabolic stability in human liver microsomes compared to both the phenyl and the all-carbon bicyclic analogs.[7]

Based on these findings and the fundamental principles of medicinal chemistry, we can construct a comparative table to guide decision-making:

PropertyBicyclo[1.1.1]pentane (BCP)2-Oxabicyclo[2.2.1]heptaneRationale & Causality
Lipophilicity (logP/logD) Lower than phenyl, generally low.Generally lower than BCP.The ether oxygen in the 2-oxabicyclo[2.2.1]heptane scaffold increases polarity and reduces lipophilicity.
Aqueous Solubility Significantly higher than phenyl.Expected to be higher than BCP.The increased polarity and potential for hydrogen bonding of the oxygen atom can lead to improved solvation in aqueous media.
Metabolic Stability High, resistant to CYP450 oxidation.Generally expected to be high.The saturated bicyclic core is less susceptible to oxidative metabolism than aromatic rings. The ether linkage is also generally stable.
Exit Vector Geometry Linear (180°) for 1,3-disubstitution.Non-linear, conformationally constrained.The geometry of the bicyclo[2.2.1] system dictates specific, non-linear angles between substituents.
Synthetic Accessibility Well-established, numerous methods.Accessible, often via cycloaddition.A variety of synthetic routes exist for both scaffolds, though the starting materials and specific conditions differ.

Experimental Protocols

The successful implementation of these bioisosteres relies on robust synthetic methods and reliable assays for property evaluation.

Synthesis of Functionalized Scaffolds

1. Synthesis of a Functionalized Bicyclo[1.1.1]pentane Derivative (Example: BCP-dicarboxylic acid)

This protocol is adapted from a large-scale synthesis method.[1]

  • Step 1: Photochemical [2+2] Cycloaddition. [1.1.1]Propellane, generated in situ, is reacted with a suitable dienophile (e.g., diacetyl) under photochemical conditions (e.g., using a flow reactor with UV irradiation) to form the BCP core.

  • Step 2: Oxidation. The resulting diketone is then subjected to a haloform reaction (e.g., using sodium hypobromite) to yield the corresponding dicarboxylic acid.

  • Step 3: Functional Group Interconversion. The carboxylic acid groups can be further derivatized to amines, alcohols, or other functionalities using standard organic chemistry transformations.

2. Synthesis of a Functionalized 2-Oxabicyclo[2.2.1]heptane Derivative (Example: via Diels-Alder Reaction)

This protocol is based on the common Diels-Alder approach to this scaffold.[8]

  • Step 1: Diels-Alder Cycloaddition. Furan or a substituted furan is reacted with a suitable dienophile (e.g., methyl 3-bromopropiolate) at elevated temperature or under Lewis acid catalysis to form the 7-oxabicyclo[2.2.1]hept-5-ene core.

  • Step 2: Reduction. The double bond of the resulting adduct is reduced via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to afford the saturated 2-oxabicyclo[2.2.1]heptane skeleton.[8]

  • Step 3: Functionalization. The ester and other functionalities on the scaffold can then be manipulated to introduce desired substituents for SAR studies.

G

Measurement of Physicochemical Properties

1. Lipophilicity (logP/logD) Determination (Shake-Flask Method)

This is a classic and reliable method for determining lipophilicity.[9]

  • Step 1: Preparation of Phases. Prepare a biphasic system of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4 for logD).

  • Step 2: Partitioning. A known amount of the test compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set period to allow for partitioning.

  • Step 3: Phase Separation. The mixture is centrifuged to ensure complete separation of the two phases.

  • Step 4: Concentration Measurement. The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).

  • Step 5: Calculation. The logP (or logD) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2. In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides an early indication of a compound's susceptibility to Phase I metabolism.[10][11]

  • Step 1: Incubation. The test compound is incubated with liver microsomes (e.g., human, rat) in the presence of the cofactor NADPH at 37°C.

  • Step 2: Time Points. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Step 3: Quenching. The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Step 4: Analysis. The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Step 5: Calculation. The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Conclusion and Future Perspectives

Both bicyclo[1.1.1]pentane and 2-oxabicyclo[2.2.1]heptane represent valuable tools in the medicinal chemist's arsenal for designing novel, three-dimensional drug candidates.

Bicyclo[1.1.1]pentane is a well-validated, robust bioisostere for para-phenyl and tert-butyl groups. Its rigid, linear geometry and exceptional metabolic stability make it an excellent choice when the primary goal is to improve physicochemical properties without significantly altering the spatial orientation of key pharmacophoric elements.

2-Oxabicyclo[2.2.1]heptane is an emerging scaffold that offers the potential for fine-tuning polarity and exploring non-linear exit vector space. The introduction of the oxygen atom is a key feature that can be leveraged to enhance aqueous solubility and introduce potential hydrogen bonding interactions. While direct comparative data with BCP is still limited, the available information on related oxabicycloalkanes suggests that it is a promising strategy for modulating drug-like properties.

The choice between these two bioisosteres will ultimately depend on the specific goals of the drug discovery program and the SAR of the target of interest. As the field continues to evolve, further head-to-head comparisons of these and other novel 3D scaffolds will be crucial for building a comprehensive understanding of their relative merits and for enabling the rational design of the next generation of therapeutics.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Zhao, J.-X., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS, 118(27), e2108881118.
  • Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. (n.d.). MDPI. Retrieved from [Link]

  • Estévez, A., et al. (2010). Studies on the stereocontrolled transformation of nitrohexofuranoses into 2-oxabicyclo[2.2.1]heptanes. V: Synthesis of enantiopure methyl (1 R,2 R,4 S)-2-amino-4-hydroxycyclopentanecarboxylate. Tetrahedron: Asymmetry, 21(1), 51-58.
  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay.
  • FTLOScience. (2022, December 14). Using Log P and Log D to Assess Drug Bioavailability. Retrieved from [Link]

  • Nagase, H., et al. (2007). Synthesis of opioid ligands having oxabicyclo[2.2.2]octane and oxabicyclo[2.2.1]heptane skeletons. Tetrahedron Letters, 48(14), 2435-2438.
  • BenchChem. (n.d.). Application Notes & Protocols: Synthesis of 2-Oxabicyclo[3.2.1]octan-3-one.
  • A radical cyclisation approach to the 2-oxabicyclo[2.2.1]heptane ring system. (1993).
  • 4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride. (n.d.). Smolecule.
  • Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System. (2004). Organic Letters, 6(16), 2645-2648.
  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9649-9657.
  • Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors. (2005). Journal of Medicinal Chemistry, 48(1), 169-180.
  • Denisenko, A., et al. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Smole, M., et al. (2022). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, 65(13), 8765-8782.
  • Vogel, P. (2000). Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives.
  • Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. (2024). Journal of Medicinal Chemistry.
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  • Anderson, E. A., & Wzorek, J. J. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au, 3(5), 1266-1282.
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Safety Operating Guide

Guide to the Proper Disposal of {2-oxabicyclo[2.2.1]heptan-4-yl}methanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of {2-oxabicyclo[2.2.1]heptan-4-yl}methanol. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Immediate Safety Directive: Hazard Profile and Required Precautions

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound, while not possessing the acute flammability of some related bicyclic ethers, presents its own set of risks that dictate our handling and disposal strategy.

Hazard Assessment:

Based on available Safety Data Sheets (SDS) and data from structurally similar compounds, the primary hazards are as follows:

Hazard ClassGHS StatementSourceRationale and Implications
Acute Toxicity (Oral) H302: Harmful if swallowed[1]Ingestion is a primary route of exposure. This toxicity classification is a key determinant in classifying the waste as hazardous.
Skin Irritation H315: Causes skin irritation[2][3]Direct contact can cause skin irritation. This necessitates the use of appropriate gloves and a lab coat.
Eye Irritation H319: Causes serious eye irritation[2][3]The chemical can cause significant eye damage. Chemical splash goggles are mandatory.
Respiratory Irritation H335: May cause respiratory irritation[2][3]Vapors or aerosols may irritate the respiratory tract. All handling should be performed in a well-ventilated area, preferably a chemical fume hood.

Mandatory Personal Protective Equipment (PPE): When handling this compound or its waste streams, the following PPE is required:

  • Eye Protection: Chemical splash goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required if handled within a certified chemical fume hood.

The Regulatory Framework: Understanding Your Obligations

In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Hazard Communication Standard[5][6][7].

  • Generator Responsibility: Under RCRA, the entity that generates the waste is legally responsible for its proper characterization and safe disposal from "cradle to grave."[8] This means you cannot simply discard a chemical in the trash or down the drain and assume it's handled correctly.

  • Hazardous vs. Non-Hazardous: Waste is generally classified as hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity[5]. Given that this compound is harmful if swallowed, it should be managed as a toxic hazardous waste to ensure full compliance.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of generation to final disposal. The guiding principle is waste segregation: never mix hazardous and non-hazardous waste streams.[9]

Phase 1: At-the-Bench Waste Collection
  • Designate a Waste Container: Use a dedicated, chemically compatible container for liquid waste containing this compound. The container must have a secure, tight-fitting lid.

  • Segregate Waste Streams: Do not mix this waste with other incompatible waste types, such as acids, bases, or oxidizers.[10] Incompatible mixtures can lead to dangerous chemical reactions.

  • Solid Waste: Any solid materials (e.g., contaminated filter paper, gloves, weighing boats) must be collected separately in a designated, sealed plastic bag or container clearly marked as hazardous solid waste.

  • Avoid Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the sink.[4][11] Its environmental fate and effects on aquatic life are not well-characterized, and disposal via sanitary sewer is a violation of environmental regulations.[12][13]

Phase 2: Container Labeling and Temporary Storage
  • Proper Labeling: As soon as the first drop of waste enters the container, it must be labeled.[10] Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but at a minimum, the label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound."

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[7]

    • The accumulation start date (the date the first waste was added).

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within your laboratory.[11]

    • The SAA must be at or near the point of generation.

    • The container must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.[10]

    • Keep the container closed at all times except when adding waste.

Phase 3: Disposal of Empty Containers

Empty containers that once held this compound are not considered regular trash. They retain product residue and can be dangerous.[12][14]

  • Triple-Rinsing: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).

  • Collect Rinsate: The solvent used for rinsing (the rinsate) must be collected and disposed of as hazardous liquid waste.

  • Deface Label: After triple-rinsing, completely deface or remove the original product label.

  • Final Disposal: The rinsed and defaced container can typically be disposed of as non-hazardous waste or recycled, but you must follow your institution's specific policy.

Phase 4: Final Disposal and Handover
  • Schedule a Pickup: Once your waste container is approaching full (typically 75-80%), contact your institution's EHS office to schedule a waste pickup. Do not allow waste to accumulate for more than 90 days.[10]

  • Professional Disposal: The EHS department will ensure the waste is transported and disposed of by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[8][15]

Spill and Emergency Procedures

Accidents can happen, and a prepared response is critical.

  • Evacuate and Alert: If a significant spill occurs, alert personnel in the immediate area and evacuate if necessary.

  • Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical spill kit) to contain the spill.[14] Do not use combustible materials like paper towels to absorb large quantities.

  • Clean-Up: Wearing the appropriate PPE, carefully sweep or scoop up the absorbent material and place it into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office immediately.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

G Disposal Workflow for this compound start Waste Generated decision_type Waste Type? start->decision_type liquid_waste Liquid Waste (Pure, solutions, rinsate) decision_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, paper) decision_type->solid_waste Solid empty_container Empty Container decision_type->empty_container Container collect_liquid Collect in a sealed, compatible, labeled hazardous waste container. liquid_waste->collect_liquid collect_solid Collect in a sealed, labeled hazardous waste bag or container. solid_waste->collect_solid decision_rinse Triple-Rinsed? empty_container->decision_rinse store Store in designated Satellite Accumulation Area (with secondary containment). collect_liquid->store collect_solid->store treat_as_haz Treat as Hazardous Waste: Seal, label, and place in solid waste accumulation. decision_rinse->treat_as_haz No process_rinsed 1. Collect rinsate as liquid hazardous waste. 2. Deface original label. 3. Dispose of container per institutional policy. decision_rinse->process_rinsed Yes treat_as_haz->store contact_ehs Contact EHS for Pickup and Final Disposal. process_rinsed->contact_ehs store->contact_ehs

Caption: Decision workflow for proper segregation and disposal.

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